Bis(trimethylsilyl)methane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
trimethyl(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIODRUWWNNGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062189 | |
| Record name | Methylenebis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Bis(trimethylsilyl)methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20348 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2117-28-4 | |
| Record name | 1,1′-Methylenebis[1,1,1-trimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-methylenebis(1,1,1-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-methylenebis[1,1,1-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylenebis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenebis[trimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(trimethylsilyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XS24AZP3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(trimethylsilyl)methane
CAS Number: 2117-28-4
Synonyms: Methylenebis(trimethylsilane)
This technical guide provides a comprehensive overview of bis(trimethylsilyl)methane, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and key applications in organic chemistry.
Chemical and Physical Properties
This compound is a colorless liquid with a molecular formula of C7H20Si2 and a molecular weight of 160.40 g/mol [1][2]. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2117-28-4 | [1] |
| Molecular Formula | C7H20Si2 | [2] |
| Molecular Weight | 160.40 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 133-134 °C | [2][4] |
| Melting Point | -71 °C | [2][4] |
| Density | 0.751 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.417 | [4] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [1] |
| Solubility | Insoluble in water.[1] Soluble in many organic solvents. |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
NMR Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~0.0 (s, 18H), ~-0.2 (s, 2H) | Singlet, Singlet | Si(CH₃)₃, Si-CH₂-Si |
| ¹³C NMR | ~1.5, ~-3.0 | Si(CH₃)₃, Si-CH₂-Si |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching (methyl and methylene (B1212753) groups) |
| ~1250 | Si-CH₃ symmetric deformation |
| ~840 | Si-C stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 160 | [M]⁺ (Molecular ion) |
| 145 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ (Base peak) |
Synthesis
A convenient laboratory-scale synthesis of this compound has been reported with a 55% yield.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Lithium: 2.82 g (0.406 gram-atom)
-
Anhydrous diethyl ether: 90 mL
-
Anhydrous tetrahydrofuran (B95107) (THF): 7 mL
-
Chlorotrimethylsilane (B32843): 19 mL (0.15 mol)
-
Dibromomethane (B42720): 7 mL (0.1 mole)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Disperse lithium in a mixture of 30 mL of diethyl ether and 7 mL of tetrahydrofuran in a reaction vessel.
-
Cool the mixture to -50°C.
-
Add chlorotrimethylsilane to the cooled mixture.
-
Add a solution of dibromomethane diluted in 60 mL of diethyl ether dropwise over 4 hours while maintaining the temperature at -50°C.
-
After the addition is complete, allow the mixture to stir overnight at room temperature.
-
Pour the reaction mixture into a saturated solution of ammonium chloride at 0°C.
-
Separate the organic layer and wash it with a saturated solution of sodium chloride.
-
Dry the organic layer over magnesium sulfate.
-
Distill the solvent at atmospheric pressure.
-
Distill the residue under partial vacuum to obtain this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor for the Peterson olefination reaction and as a silylating agent.
Peterson Olefination
This compound serves as a precursor to (Me₃Si)₂CHLi, a key reagent in the Peterson olefination for the synthesis of vinylsilanes and subsequently alkenes. This reaction is a silicon-based alternative to the Wittig reaction.
General Reaction Scheme:
-
Deprotonation: this compound is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding carbanion.
-
Addition to Carbonyl: The carbanion adds to an aldehyde or ketone to form a β-hydroxysilane intermediate.
-
Elimination: The β-hydroxysilane undergoes elimination under either acidic or basic conditions to yield the alkene.
References
An In-Depth Technical Guide to Bis(trimethylsilyl)methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties of bis(trimethylsilyl)methane, a key organosilicon compound utilized in a variety of synthetic applications.
Core Molecular Data
This compound, also known by its CAS Number 2117-28-4, is a versatile reagent in organic synthesis.[1][2][3] Its molecular structure and properties are detailed below.
| Property | Value |
| Molecular Formula | C7H20Si2[1][2][4][5] |
| Linear Formula | [(CH3)3Si]2CH2[6] |
| Molecular Weight | 160.40 g/mol [6] |
| Monoisotopic Mass | 160.11035371 u[2] |
| Appearance | Colorless liquid[1][2] |
| Density | 0.751 g/mL at 25 °C[1][7][8] |
| Boiling Point | 133-134 °C[1][7][8] |
| Melting Point | -71 °C[1][7][8] |
| Refractive Index | 1.417 at 20 °C[1][7] |
Structural Representation and Connectivity
The logical structure of this compound, illustrating the connectivity of its constituent atoms, can be represented as follows. This diagram highlights the central methylene (B1212753) bridge connecting the two trimethylsilyl (B98337) groups.
Experimental Protocols
While this document focuses on the intrinsic properties of this compound, it is important to note its role in experimental procedures. It is a known precursor for the generation of (Me3Si)2CHLi and Me3SiCH2Li, which are valuable reagents in Peterson alkenation reactions.[7][8] The handling of this compound should be conducted in a well-ventilated area, and it is recommended to store it in a cool, dry place in a glass bottle.[2][7][8]
References
- 1. dakenchem.com [dakenchem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. strem.com [strem.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound 97 2117-28-4 [sigmaaldrich.com]
- 7. This compound | 2117-28-4 [chemicalbook.com]
- 8. This compound CAS#: 2117-28-4 [m.chemicalbook.com]
An In-depth Technical Guide to the Structure and Bonding of Bis(trimethylsilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl)methane, with the chemical formula C7H20Si2, is an organosilicon compound of significant interest in organic synthesis and materials science.[1] Its molecular structure, characterized by a central methylene (B1212753) bridge between two bulky trimethylsilyl (B98337) groups, gives rise to unique steric and electronic properties. This technical guide provides a comprehensive overview of the structure, bonding, and spectroscopic characteristics of this compound, supported by experimental data and detailed protocols.
Molecular Structure and Bonding
The molecular geometry of this compound has been determined by gas-phase electron diffraction, revealing a structure influenced by steric hindrance between the two trimethylsilyl moieties.[2] This steric repulsion leads to a significant opening of the Si-C-Si bond angle and a slight elongation of the central carbon-silicon bonds.
A key feature of the molecule is the unusually large Si-C-Si bond angle, which deviates significantly from the ideal tetrahedral angle of 109.5°. This distortion is a direct consequence of the steric strain imposed by the bulky trimethylsilyl groups. The bonding in this compound is characterized by covalent interactions between carbon, silicon, and hydrogen atoms. The silicon-carbon bonds have a degree of ionic character due to the difference in electronegativity between the two atoms.
Table 1: Structural Parameters of this compound from Gas-Phase Electron Diffraction [2]
| Parameter | Value |
| Si-C-Si bond angle | 123.2° (± 0.9°) |
| Central C-Si bond length | 1.889 Å (± 0.004 Å) |
Synthesis
This compound can be synthesized through the reaction of chlorotrimethylsilane, dibromomethane (B42720), and lithium metal. The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for this compound.
Spectroscopic Properties
The structure of this compound has been further elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are relatively simple due to the high symmetry of the molecule. The proton NMR spectrum exhibits two signals corresponding to the methylene protons and the methyl protons. The carbon-13 and silicon-29 (B1244352) NMR spectra each show two distinct resonances.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) |
| ¹H (CH₂) | Data not available in search results |
| ¹H (Si(CH₃)₃) | Data not available in search results |
| ¹³C (CH₂) | Data not available in search results |
| ¹³C (Si(CH₃)₃) | Data not available in search results |
| ²⁹Si | +1.9 |
Note: Specific chemical shifts for ¹H and ¹³C NMR were not explicitly found in the search results, but spectra are available in chemical databases.
Vibrational Spectroscopy (IR and Raman)
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | Data not available in search results |
Note: While IR and Raman spectra are available in databases, a detailed table with vibrational assignments was not found in the search results.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is adapted from the literature.
Materials:
-
Lithium metal
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Chlorotrimethylsilane
-
Dibromomethane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A dispersion of lithium metal (2.82 g, 0.406 g-atom) is prepared in a mixture of 30 mL of diethyl ether and 7 mL of THF.
-
The mixture is cooled to -50°C in a suitable bath.
-
Chlorotrimethylsilane (19 mL, 0.15 mol) is added to the cooled lithium dispersion.
-
A solution of dibromomethane (7 mL, 0.1 mol) in 60 mL of diethyl ether is added dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at -50°C.
-
After the addition is complete, the reaction mixture is allowed to stir overnight at room temperature.
-
The reaction is quenched by pouring the mixture into a saturated aqueous solution of ammonium chloride at 0°C.
-
The organic layer is separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation at atmospheric pressure.
-
The residue is then distilled under reduced pressure to yield this compound.
Gas-Phase Electron Diffraction
The molecular structure of this compound was determined by gas-phase electron diffraction. The experiment was conducted using a Balzers KDG2 instrument.[2] Specific details of the experimental conditions, such as nozzle temperature and electron wavelength, were not available in the provided search results.
NMR Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Logical Relationships and Applications
The structural features of this compound make it a valuable reagent in organic chemistry. The steric bulk of the trimethylsilyl groups influences the reactivity of the central methylene group. Deprotonation of this compound with a strong base, such as an organolithium reagent, yields the corresponding carbanion, which is a useful nucleophile in organic synthesis.
Caption: Deprotonation of this compound.
Conclusion
This technical guide has provided a detailed overview of the structure, bonding, synthesis, and spectroscopic properties of this compound. The unique structural features, particularly the wide Si-C-Si bond angle, are a direct result of steric interactions between the trimethylsilyl groups. This compound serves as a valuable precursor to sterically hindered organometallic reagents and finds applications in various areas of chemical synthesis. Further research could focus on a complete assignment of the vibrational spectra and exploring the reactivity of its derivatives in greater detail.
References
Spectroscopic Profile of Bis(trimethylsilyl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for bis(trimethylsilyl)methane, a versatile organosilicon compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.
Molecular Structure
This compound, with the chemical formula C₇H₂₀Si₂, consists of a central methylene (B1212753) group bonded to two trimethylsilyl (B98337) groups.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. Due to the high symmetry of this compound, its NMR spectra are relatively simple.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two singlets, corresponding to the protons of the methyl and methylene groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.0 | Singlet | 18H | Si-(CH ₃)₃ |
| ~-0.2 | Singlet | 2H | Si-CH ₂-Si |
¹³C NMR Spectral Data
The ¹³C NMR spectrum shows two distinct signals for the methyl and methylene carbons.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~1.5 | Si-(C H₃)₃ |
| ~-8.0 | Si-C H₂-Si |
Infrared (IR) Spectral Data
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (methyl) |
| ~2890 | Medium | C-H stretch (methylene) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840 | Strong | Si-C stretch and CH₃ rock |
| ~750 | Strong | Si-C stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.
| m/z | Relative Abundance | Assignment |
| 160 | Moderate | [M]⁺ (Molecular Ion) |
| 145 | Moderate | [M - CH₃]⁺ |
| 73 | High | [(CH₃)₃Si]⁺ (Base Peak) |
Experimental Protocols
The following are representative protocols for the acquisition of spectral data for a liquid organosilicon compound such as this compound.
NMR Spectroscopy (¹H and ¹³C)
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
A solution of this compound (approx. 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 10 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectra are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
A small drop of this compound is placed between two clean, dry salt plates (e.g., NaCl or KBr).
-
The plates are pressed together to form a thin liquid film.
Data Acquisition:
-
Mode: Transmission or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Processing:
-
A background spectrum is collected and subtracted from the sample spectrum to remove atmospheric contributions (e.g., CO₂, H₂O).
-
The resulting spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
GC-MS Parameters:
-
Injection Mode: Split or splitless.
-
Injector Temperature: 250 °C
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.
-
Carrier Gas: Helium.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Data Processing:
-
The total ion chromatogram (TIC) is obtained from the GC separation.
-
The mass spectrum corresponding to the chromatographic peak of this compound is extracted.
-
The m/z values and relative abundances of the molecular ion and major fragment ions are determined.
Spectral Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown compound, applicable to the characterization of this compound.
Caption: A logical workflow for compound characterization.
References
An In-depth Technical Guide to the Safety and Handling of Bis(trimethylsilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Bis(trimethylsilyl)methane (CAS No. 2117-28-4), also known as methylenebis(trimethylsilane), is a versatile organosilicon compound utilized in various organic synthesis applications, including as a precursor to organometallic reagents.[1][2] Its safe handling is paramount for the protection of laboratory personnel and the environment. This guide provides comprehensive safety protocols and handling information for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[3] It is a highly flammable liquid and vapor, and it can cause skin and serious eye irritation.[4] Additionally, it may cause respiratory irritation.[5]
GHS Hazard Classifications: [4][6]
-
Flammable liquids - Category 2
-
Skin irritation - Category 2
-
Serious eye irritation - Category 2
-
Specific target organ toxicity (single exposure), Respiratory system - Category 3
Signal Word: Danger[3]
Hazard Statements: [4]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C7H20Si2 | [1] |
| Molecular Weight | 160.4 g/mol | [1] |
| Appearance | Colorless liquid | [1][7] |
| Odor | No information available | [5] |
| Melting Point | -71 °C | [2][8] |
| Boiling Point | 133-134 °C | [1][2] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [6] |
| Density | 0.751 g/mL at 25 °C | [1][2] |
| Vapor Pressure | 19 mmHg at 20 °C | [8] |
| Vapor Density | 5.53 | [8] |
| Solubility in Water | Insoluble | [7][8] |
| Refractive Index | 1.417 at 20 °C | [1][2] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation of vapor or mist.[8]
-
Wear appropriate personal protective equipment (see Section 4).
-
Wash hands thoroughly after handling.[8]
Storage: [8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat and sources of ignition.
-
Store in a flammables-area.[8]
-
Keep cool.
-
Incompatible materials include oxidizing agents.[8]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[8][9] A lab coat should be worn.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8]
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][5] Remove and wash contaminated clothing before reuse.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical aid.[3][8]
Fire-Fighting Measures
This compound is a highly flammable liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8] Water mist may be used to cool closed containers.[5]
-
Unsuitable Extinguishing Media: Water may be ineffective and can spread the fire.[8]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][8] Containers may explode when heated.[3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][8]
Accidental Release Measures
In the event of a spill or leak, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment.[3] Remove all sources of ignition.[3] Take precautionary measures against static discharges.[3]
-
Environmental Precautions: Should not be released into the environment.[3]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[3][8] Keep in suitable, closed containers for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3]
Experimental and Safety Workflows
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: Hazard Identification and Mitigation Workflow for this compound.
Caption: Accidental Spill Response Protocol for this compound.
References
- 1. dakenchem.com [dakenchem.com]
- 2. This compound | 2117-28-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 双(三甲基硅基)甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. gelest.com [gelest.com]
An In-depth Technical Guide to the Solubility of Bis(trimethylsilyl)methane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl)methane, a key organosilicon compound, sees extensive use in organic synthesis, particularly as a precursor to non-nucleophilic bases and in olefination reactions. Its efficacy in these applications is intrinsically linked to its solubility and miscibility in a variety of organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of a critical reaction pathway.
Physicochemical Properties of this compound
This compound is a colorless liquid with the molecular formula C7H20Si2. Its structure, featuring two nonpolar trimethylsilyl (B98337) groups, renders it a nonpolar compound. This inherent lack of polarity is the primary determinant of its solubility behavior. General physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 2117-28-4 |
| Molecular Formula | C7H20Si2 |
| Molecular Weight | 160.40 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -71 °C |
| Boiling Point | 133-134 °C |
| Density | 0.751 g/mL at 25 °C |
| Refractive Index | n20/D 1.417 |
| Water Solubility | Insoluble |
Solubility in Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, its nonpolar nature allows for reliable predictions of its miscibility with common organic solvents based on the principle of "like dissolves like." this compound is expected to be fully miscible with nonpolar and weakly polar aprotic solvents. Its solubility is predicted to decrease significantly in polar aprotic and, especially, polar protic solvents.
| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale |
| Hydrocarbons | Hexane, Heptane, Toluene | Miscible | Nonpolar solvents that readily solvate the nonpolar this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Weakly polar aprotic solvents that can effectively solvate nonpolar compounds. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Generally good solvents for a wide range of nonpolar and moderately polar compounds. |
| Polar Aprotic Solvents | Acetone, Acetonitrile (MeCN) | Sparingly Soluble to Insoluble | The higher polarity of these solvents makes them less compatible with the nonpolar solute. |
| Polar Protic Solvents | Methanol, Ethanol | Insoluble | The strong hydrogen-bonding network of protic solvents opposes the solvation of the nonpolar this compound. |
| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Water | Insoluble | The very high polarity and, in the case of water, strong hydrogen bonding, leads to immiscibility.[1][2] |
Experimental Protocols for Solubility Determination
The following protocols provide methodologies for qualitatively and quantitatively determining the solubility of a liquid analyte, such as this compound, in an organic solvent.
Qualitative Determination of Miscibility
Objective: To visually assess whether this compound is miscible with a given organic solvent at room temperature.
Materials:
-
This compound
-
Test solvent
-
Small, clean, and dry test tubes
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry test tube, add approximately 1 mL of the test solvent.
-
Add an equal volume (1 mL) of this compound to the same test tube.
-
Cap the test tube and gently agitate the mixture by inverting the tube several times, or by using a vortex mixer for 10-15 seconds.
-
Allow the mixture to stand for at least 5 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous phase.
-
Immiscible: The mixture will separate into two distinct layers.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate.
-
Quantitative Determination of Solubility (Isothermal Equilibrium Method)
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound
-
Test solvent
-
Scintillation vials or other sealable glass containers
-
Thermostatically controlled shaker or water bath
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID)
-
Syringes and volumetric flasks for standard preparation
Procedure:
-
Prepare a series of standard solutions of this compound in the test solvent at known concentrations.
-
In a sealable glass vial, add an excess amount of this compound to a known volume of the test solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved this compound should be visible.
-
After the equilibration period, cease agitation and allow the undissolved portion to settle.
-
Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the undissolved layer.
-
Dilute the extracted aliquot with the test solvent to a concentration that falls within the calibration range of the GC.
-
Analyze the diluted sample by GC to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in units such as g/100 mL or mol/L.
Key Reaction Pathway: Formation of an α-Silyl Carbanion
This compound is a common precursor for the formation of the bis(trimethylsilyl)methyl lithium reagent, [(Me3Si)2CH]Li. This is achieved through deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This α-silyl carbanion is a key intermediate in various synthetic transformations, including the Peterson olefination.
Caption: Deprotonation of this compound with n-butyllithium.
Conclusion
This compound is a nonpolar organosilicon compound that exhibits high solubility in nonpolar organic solvents such as hydrocarbons, ethers, and chlorinated solvents. Its immiscibility with polar solvents, particularly water and alcohols, is a key characteristic to consider in experimental design. The provided protocols offer robust methods for confirming its solubility in specific solvent systems. Understanding these solubility properties is crucial for its effective use as a reagent and intermediate in synthetic organic chemistry, ensuring homogeneous reaction conditions and facilitating product purification.
References
An In-depth Technical Guide on the Reactivity of Bis(trimethylsilyl)methane with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl)methane, [(CH₃)₃Si]₂CH₂, serves as a versatile precursor in organic synthesis, primarily through the reactivity of its deprotonated form, the bis(trimethylsilyl)methyl anion. This bulky nucleophile exhibits distinct reactivity towards a range of electrophiles, influenced significantly by steric hindrance. This technical guide provides a comprehensive overview of the reactivity of this compound with both electrophiles and nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to inform its application in research and drug development.
Reactivity with Electrophiles: The Dominance of the Bis(trimethylsilyl)methyl Anion
The primary route to unlocking the synthetic utility of this compound is through deprotonation of the central methylene (B1212753) group. The resulting bis(trimethylsilyl)methyl anion is a potent nucleophile, the reactivity of which is heavily modulated by the steric bulk of the two trimethylsilyl (B98337) groups.
Deprotonation of this compound
The acidic proton of the methylene bridge in this compound can be abstracted by strong organolithium bases, such as n-butyllithium (n-BuLi) or methyllithium, to generate the corresponding bis(trimethylsilyl)methyllithium (B8397086). This carbanion is a key intermediate for subsequent reactions with electrophiles. The deprotonation is typically carried out in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures.
Reactions with Carbonyl Compounds (Aldehydes and Ketones)
Bis(trimethylsilyl)methyllithium reacts with aldehydes and ketones to form β-hydroxysilanes after acidic workup. Due to the significant steric hindrance of the nucleophile, these reactions are often sensitive to the steric environment of the carbonyl group. In cases of highly hindered ketones, enolization (proton abstraction) can compete with or even dominate over nucleophilic addition.
| Electrophile | Product | Yield (%) | Reference |
| Benzonitrile | 2,4,6-Triphenyl-1,3,5-triazine | 91 | [1] |
| Benzophenone (B1666685) | 1,1-Bis(trimethylsilyl)-2,2-diphenylethanol | Moderate | [2] |
Table 1: Selected yields for the reaction of bis(trimethylsilyl)methyllithium with carbonyl compounds.
Reactions with Alkyl Halides
Alkylation of bis(trimethylsilyl)methyllithium with primary alkyl halides provides a straightforward route to more substituted organosilanes. The reaction proceeds via an S(_N)2 mechanism.
Reactions with Epoxides
The reaction of bis(trimethylsilyl)methyllithium with epoxides results in ring-opening to afford γ-hydroxysilanes. The attack of the nucleophile typically occurs at the less sterically hindered carbon of the epoxide ring.
Reactivity with Nucleophiles
Direct nucleophilic attack on the neutral this compound molecule is less common due to the electron-rich nature of the C-H and Si-C bonds. However, nucleophilic substitution can occur at the silicon center under specific conditions, particularly if a good leaving group is present on the silicon atom. For this compound itself, such reactions are not typical as there are no inherent leaving groups.
Experimental Protocols
General Considerations for Handling Organolithium Reagents
Reactions involving organolithium reagents like bis(trimethylsilyl)methyllithium must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware to prevent quenching of the reactive species by moisture or oxygen.[3][4]
Preparation of Bis(trimethylsilyl)methyllithium[5]
-
Materials: this compound, n-butyllithium (in hexanes), anhydrous diethyl ether or THF.
-
Procedure:
-
To a solution of this compound in anhydrous diethyl ether at 0 °C under an argon atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation. The resulting solution of bis(trimethylsilyl)methyllithium can be used directly for subsequent reactions.
-
Reaction with a Ketone: Synthesis of 1,1-Bis(trimethylsilyl)-2,2-diphenylethanol (Adapted from similar reactions[2])
-
Materials: Bis(trimethylsilyl)methyllithium solution, benzophenone, anhydrous diethyl ether or THF, saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
A solution of benzophenone in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.
-
The freshly prepared solution of bis(trimethylsilyl)methyllithium is added dropwise to the benzophenone solution.
-
The reaction mixture is stirred at -78 °C for a few hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Signaling Pathways and Logical Relationships
The reactivity of this compound is fundamentally dictated by the polarity of its bonds and the steric environment. The deprotonation pathway to form a potent nucleophile is the most significant reaction pathway, which then branches into various C-C bond-forming reactions depending on the electrophile used.
Conclusion
This compound, primarily through its lithiated derivative, offers a sterically hindered yet potent nucleophile for the formation of new carbon-carbon bonds. Its reactivity is a balance between its nucleophilicity and the steric constraints imposed by the two trimethylsilyl groups, a factor that must be carefully considered in synthetic planning. The detailed protocols and reactivity data provided in this guide aim to facilitate the effective utilization of this versatile reagent in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Further research into the direct functionalization of the C-H bonds of neutral this compound could open up new avenues for its application.
References
An In-depth Technical Guide on the Thermochemical Properties of Bis(trimethylsilyl)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of bis(trimethylsilyl)methane (BTMSM). Due to the scarcity of experimental data for this specific compound, this guide leverages high-level computational chemistry data from a benchmark study, supplemented with detailed descriptions of established experimental protocols for determining these properties in related organosilicon compounds.
Core Thermochemical Data
The following tables summarize the gas-phase thermochemical properties of this compound at 298.15 K and 1 atm, as determined by the high-level W1X-1 composite quantum chemical method. This computational approach is recognized for its high accuracy in predicting thermochemical data for organosilicon compounds.[1]
Table 1: Standard Enthalpy of Formation
| Property | Value (kJ/mol) |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -475.2 |
Table 2: Standard Entropy and Heat Capacity
| Property | Value (J/mol·K) |
| Standard Entropy (S°₂₉₈) | 530.1 |
| Constant Pressure Heat Capacity (Cp₂₉₈) | 288.9 |
Experimental Protocols
Determination of the Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of a liquid organosilicon compound like this compound can be determined experimentally using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of the substance.
Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container, typically a gelatin capsule or a thin polyester (B1180765) bag of known mass and heat of combustion. An auxiliary substance, such as mineral oil, is often added to ensure complete combustion.
-
Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A known amount of water is added to the bomb to saturate the internal atmosphere and ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at short intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (calorimeter constant) is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Combustion: The heat of combustion of the sample is calculated from the corrected temperature rise, the calorimeter constant, and corrections for the heat of combustion of the capsule, auxiliary substance, and fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O (l), and SiO₂ (amorphous)).
Determination of the Enthalpy of Vaporization by Vapor Pressure Measurement
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid as a function of temperature. The Clausius-Clapeyron equation provides the relationship between these quantities.
Methodology (Static Method):
-
Apparatus: A static apparatus consists of a thermostatted sample cell connected to a pressure measuring system. The sample is placed in the cell, and the system is evacuated to remove air.
-
Sample Degassing: The liquid sample of this compound is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.
-
Equilibrium Measurement: The sample cell is maintained at a constant temperature using a high-precision thermostat. The system is allowed to reach equilibrium, at which point the pressure of the vapor in equilibrium with the liquid is measured.
-
Temperature Variation: The temperature of the sample is varied in a stepwise manner, and the equilibrium vapor pressure is measured at each temperature. A range of temperatures is covered to obtain a set of vapor pressure-temperature data points.
-
Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the integrated form of the Clausius-Clapeyron equation, this plot should be linear.
-
Calculation of Enthalpy of Vaporization: The slope of the ln P vs. 1/T plot is equal to -ΔvapH/R, where R is the ideal gas constant. From the slope of the line, the enthalpy of vaporization can be calculated.
Visualizations
Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates the computational workflow for determining its thermochemical properties using the high-level W1X-1 ab initio method.
Caption: Workflow of the W1X-1 ab initio method for calculating thermochemical properties.
References
Unveiling the Genesis of a Cornerstone Reagent: The Discovery and First Synthesis of Bis(trimethylsilyl)methane
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction
Bis(trimethylsilyl)methane, a seemingly simple organosilicon compound, has carved a significant niche in the landscape of modern synthetic chemistry. Its utility as a versatile building block, a precursor to valuable reagents, and a sterically demanding substituent has made it an indispensable tool for chemists across various disciplines, including pharmaceutical research and materials science. This in-depth technical guide delves into the historical context of its discovery and elucidates the experimental protocol for its first reported synthesis, providing a foundational understanding for researchers and professionals in the field.
The Dawn of a New Reagent: Discovery and Context
The mid-20th century marked a period of burgeoning interest in organosilicon chemistry, with scientists exploring the synthesis and reactivity of compounds containing the silicon-carbon bond. It was within this fertile scientific ground that the first synthesis of this compound, also known as methylenebis(trimethylsilane), was achieved.
The pioneering work is attributed to Robert O. Sauer and his colleagues. In a 1946 publication in the Journal of the American Chemical Society, titled "Organosilicon Compounds. VI. The Methyl- and Phenyl-silanes and Their Chlorination Products," they detailed the preparation of a series of organosilanes, including the first documented synthesis of this compound. This discovery was part of a broader investigation into the properties and reactions of methyl- and phenyl-substituted silanes, laying the groundwork for the development of a vast array of organosilicon reagents and materials.
The First Synthesis: A Detailed Experimental Protocol
The inaugural synthesis of this compound was accomplished through a Wurtz-Fittig-type reaction, a classic method for the formation of carbon-carbon and, in this case, silicon-carbon bonds. The procedure involved the reaction of a chloromethylsilane with a trimethylsilyl (B98337) halide in the presence of a metallic reducing agent.
Experimental Workflow
The logical progression of the first synthesis of this compound can be visualized as a straightforward reaction pathway.
Detailed Methodology
The following protocol is based on the description provided in the seminal 1946 paper by R. O. Sauer.
Materials:
-
Chloromethyltrimethylsilane ((CH₃)₃SiCH₂Cl)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Sodium metal
-
Ethyl acetate (anhydrous)
Procedure:
-
Preparation of Sodium Dispersion: A dispersion of sodium metal in a suitable solvent was prepared to increase the surface area for the reaction.
-
Reaction Setup: A reaction flask equipped with a reflux condenser and a dropping funnel was charged with the sodium dispersion and anhydrous ethyl acetate.
-
Addition of Reactants: A mixture of chloromethyltrimethylsilane and trimethylchlorosilane was added dropwise to the stirred sodium suspension.
-
Reaction Initiation and Reflux: The reaction was initiated, often with gentle warming, and the mixture was then maintained at reflux for several hours to ensure complete reaction.
-
Work-up: After the reaction was complete, the mixture was cooled, and the excess sodium was carefully quenched. The resulting mixture was filtered to remove the sodium chloride byproduct.
-
Purification: The filtrate, containing the crude this compound in ethyl acetate, was subjected to fractional distillation to isolate the pure product.
Quantitative Data from the First Synthesis
The initial publication by Sauer provided key physical constants for the newly synthesized this compound, which are summarized in the table below.
| Property | Reported Value |
| Boiling Point (°C) | 132-133 |
| Density (d²⁰₄) | 0.7537 |
| Refractive Index (n²⁰D) | 1.4172 |
| Molar Refraction (obs.) | 51.9 |
| Molar Refraction (calc.) | 52.1 |
Reaction Pathway
The underlying chemical transformation in the first synthesis of this compound is a coupling reaction facilitated by sodium metal.
Conclusion
The discovery and first synthesis of this compound by R. O. Sauer and his team represented a significant, albeit initially unassuming, step forward in the field of organosilicon chemistry. The straightforward yet effective synthetic method they developed opened the door to the exploration of this compound's unique properties and reactivity. From these foundational beginnings, this compound has evolved into a reagent of considerable importance, underscoring the enduring legacy of early explorations in organometallic chemistry and their profound impact on modern synthetic strategies in drug development and materials science.
An In-depth Technical Guide to the Chemical Stability and Storage of Bis(trimethylsilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl)methane (BTMSM), a fundamental organosilicon compound, is valued in organic synthesis for its role as a precursor to non-nucleophilic bases and its utility in introducing the bis(trimethylsilyl)methyl group. Proper handling and storage of BTMSM are paramount to ensure its integrity and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its reactivity, recommended storage conditions, and protocols for safe handling. While specific quantitative stability data is limited in public literature, this guide synthesizes available information to provide a thorough understanding of the compound's characteristics.
Chemical Identity and Physical Properties
This compound is a colorless liquid with the chemical formula [(CH₃)₃Si]₂CH₂. A summary of its key physical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₂₀Si₂ |
| Molecular Weight | 160.40 g/mol |
| CAS Number | 2117-28-4 |
| Appearance | Colorless liquid |
| Boiling Point | 133-134 °C |
| Melting Point | -71 °C |
| Density | 0.751 g/mL at 25 °C |
| Flash Point | 12 °C (53.6 °F) |
| Solubility | Insoluble in water. Soluble in many organic solvents. |
Chemical Stability and Reactivity
This compound is generally considered to be a stable organosilicon compound under normal laboratory conditions. However, its stability is contingent on the absence of incompatible substances and adherence to proper handling procedures.
Hydrolytic Stability
This compound is reported to be insensitive to hydrolysis and does not undergo significant reactions with aqueous systems[1]. The silicon-carbon bond is generally stable towards water[2]. This contrasts with silyl (B83357) ethers or silyl halides which are more readily hydrolyzed. However, prolonged exposure to moisture, especially in the presence of acid or base catalysts, may lead to slow decomposition.
Thermal Stability
The compound is thermally stable at room temperature. At elevated temperatures, like many organosilicon compounds, it will undergo thermal decomposition. The decomposition of alkylsilanes can proceed through complex radical chain mechanisms[3]. Hazardous decomposition products include flammable gases, carbon monoxide, carbon dioxide, and silicon oxides[1][3].
Stability to Air and Oxidation
While the Si-C bond is relatively strong, organosilicon compounds, especially those with potential for radical formation, should be handled with care regarding atmospheric oxygen. While not pyrophoric, this compound is incompatible with strong oxidizing agents[1][3]. Reaction with strong oxidizers can be vigorous and lead to the formation of silicon oxides and other oxidation products. For long-term storage and in reactions requiring high purity, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended best practice for organometallic reagents[4][5].
Reactivity with Acids and Bases
Strong acids can cause cleavage of the silicon-carbon bond[2]. Strong bases, particularly organolithium reagents like n-butyllithium, will deprotonate the central methylene (B1212753) group to form the synthetically important bis(trimethylsilyl)methyllithium.
A summary of the chemical stability and reactivity is provided in Table 2.
| Condition/Reagent | Stability/Reactivity | Products of Decomposition/Reaction |
| Water/Moisture | Generally stable, insensitive to hydrolysis[1]. | Slow hydrolysis may occur over prolonged periods, especially with catalysts. |
| Heat | Stable at room temperature. Decomposes at elevated temperatures. | Carbon monoxide, carbon dioxide, silicon oxides, flammable gases[1][3]. |
| Air/Oxygen | Generally stable in air for short periods. | Slow oxidation may occur. |
| Strong Oxidizing Agents | Incompatible . Vigorous reaction. | Silicon oxides, carbon oxides, and other oxidation products. |
| Strong Acids | Incompatible . Can cleave Si-C bonds[2]. | Cleavage products. |
| Strong Bases (e.g., BuLi) | Reacts to form the corresponding carbanion. | Bis(trimethylsilyl)methyllithium. |
Storage and Handling
Proper storage and handling are crucial for maintaining the quality of this compound and ensuring laboratory safety.
Recommended Storage Conditions
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[1][3]. It should be kept away from sources of ignition as it is a flammable liquid[1][6]. Storage under an inert atmosphere is recommended to prevent potential degradation from atmospheric moisture and oxygen over extended periods.
Handling Precautions
-
Inert Atmosphere: For transfers and reactions requiring high purity and anhydrous conditions, standard inert atmosphere techniques (e.g., Schlenk line or glovebox) should be employed[4][5].
-
Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Ventilation: Work should be conducted in a well-ventilated laboratory, preferably in a chemical fume hood.
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools for transfers. Ensure appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily available[1][3].
Experimental Protocols
General Protocol for Handling Air-Sensitive Reagents
This protocol provides a general guideline for handling this compound under an inert atmosphere to ensure its integrity for sensitive applications.
Materials:
-
Schlenk flask or other suitable oven-dried glassware
-
Septa
-
Nitrogen or Argon gas source with a bubbler
-
Syringes and needles (oven-dried)
-
Cannula (for larger volume transfers)
-
This compound
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry inert gas.
-
Inert Atmosphere Purge: Assemble the glassware and purge with dry nitrogen or argon for several minutes. This is typically done by a series of vacuum/inert gas cycles on a Schlenk line.
-
Reagent Transfer (Syringe): a. Carefully pierce the septum of the this compound container with a needle connected to the inert gas source to introduce a positive pressure of inert gas. b. Use a dry, inert gas-flushed syringe with a needle to pierce the septum. c. Withdraw the desired volume of the liquid. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer". d. Quickly transfer the liquid to the reaction flask by piercing the septum on the flask.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment.
Visualizations
Caption: Synthesis and key deprotonation reaction of this compound.
Caption: Chemical stability and incompatibility overview of this compound.
Conclusion
This compound is a chemically robust compound under standard, anhydrous conditions. Its primary vulnerabilities lie in its flammability and incompatibility with strong oxidizing agents and acids. While it exhibits good hydrolytic stability, for applications demanding high purity and to ensure long-term integrity, storage and handling under an inert atmosphere are strongly recommended. Adherence to the safety and handling protocols outlined in this guide will enable researchers to use this compound safely and effectively in their synthetic endeavors. Further research to quantify the rates of decomposition under various stress conditions would be beneficial for a more complete stability profile.
References
- 1. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Visible-light-driven oxidation of organosilanes by a charge-transfer complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bis(trimethylsilyl)methane from Chlorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl)methane is a valuable organosilicon compound utilized as a synthetic intermediate and as a protective agent for certain functional groups in organic synthesis.[1] Its preparation from readily available starting materials is a key process in organosilicon chemistry. This document outlines a detailed protocol for the synthesis of this compound from chlorotrimethylsilane (B32843). The primary method described is a reductive coupling reaction employing lithium metal and a dihalomethane.
Principle of the Method
The synthesis of this compound from chlorotrimethylsilane can be achieved through a double cross-coupling reaction. In this procedure, chlorotrimethylsilane reacts with a methylene (B1212753) dihalide, such as dibromomethane (B42720), in the presence of a reducing agent like lithium metal. The reaction proceeds at low temperatures to minimize the formation of byproducts, notably hexamethyldisilane.[2] While alternative methods involving Grignard reagents are fundamental in organosilane chemistry for forming silicon-carbon bonds, this protocol focuses on a well-documented lithium-mediated approach.[3]
The overall reaction is as follows:
2 (CH₃)₃SiCl + CH₂Br₂ + 4 Li → (CH₃)₃SiCH₂Si(CH₃)₃ + 2 LiCl + 2 LiBr
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Chlorotrimethylsilane | 0.15 mol (19 mL) | [2] |
| Dibromomethane | 0.10 mol (7 mL) | [2] |
| Lithium | 0.406 g-atom (2.82 g) | [2] |
| Diethyl ether | 90 mL | [2] |
| Tetrahydrofuran (B95107) (THF) | 7 mL | [2] |
| Reaction Conditions | ||
| Temperature | -50 °C | [2] |
| Reaction Time | 4 hours (addition), then overnight at room temperature | [2] |
| Product | ||
| This compound | ||
| --- Molecular Formula | C₇H₂₀Si₂ | [1][4] |
| --- Molecular Weight | 160.4 g/mol | [1] |
| --- Appearance | Colorless liquid | [1] |
| --- Boiling Point | 133-134 °C | [1] |
| --- Yield | 55% (6.6 g) | [2] |
Experimental Protocol
This protocol is based on the procedure described by Augé, J. (1988).[2]
Materials and Reagents:
-
Chlorotrimethylsilane
-
Dibromomethane
-
Lithium metal
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask, disperse lithium (2.82 g, 0.406 g-atom) in a mixture of 30 mL of diethyl ether and 7 mL of tetrahydrofuran.
-
Cooling: Cool the mixture to -50 °C using a suitable cooling bath.
-
Addition of Chlorotrimethylsilane: To the cooled lithium dispersion, add chlorotrimethylsilane (19 mL, 0.15 mol).
-
Slow Addition of Dibromomethane: Dilute dibromomethane (7 mL, 0.1 mol) in 60 mL of diethyl ether. Add this solution dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at -50 °C.
-
Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Pour the reaction mixture into a saturated solution of ammonium chloride at 0 °C.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Distill the solvent at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain this compound. The product has a boiling point of 100 °C at 70 mmHg.[2]
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Note and Detailed Experimental Protocol for the Synthesis of Bis(trimethylsilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of bis(trimethylsilyl)methane, a valuable reagent in organosilicon chemistry and organic synthesis. The primary protocol described herein is a convenient and effective method utilizing chlorotrimethylsilane (B32843), dibromomethane (B42720), and lithium metal, which affords the product in good yield. Alternative synthetic approaches are also discussed and compared. This application note includes a comprehensive data summary, a detailed experimental workflow, and characterization data to guide researchers in the successful preparation of this versatile compound.
Introduction
This compound, [(CH₃)₃Si]₂CH₂, is a key building block in organic and organometallic chemistry. It serves as a precursor to the sterically hindered and non-nucleophilic base, lithium bis(trimethylsilyl)methanide, and is utilized in the synthesis of various organosilicon compounds and as a protecting group. The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. This document outlines a reliable and well-documented procedure and provides a comparison with other reported methods.
Comparative Summary of Synthesis Protocols
A variety of methods have been developed for the synthesis of this compound. The selection of a particular method can be guided by factors such as reagent availability, reaction conditions, and yield. The following table summarizes the key quantitative data for different synthetic approaches.
| Parameter | Lithium-Mediated Synthesis[1] | Magnesium-Mediated Synthesis |
| Starting Materials | Chlorotrimethylsilane, Dibromomethane, Lithium | Chlorotrimethylsilane, Dihalomethane, Magnesium |
| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Hexamethylphosphoramide (HMPT) |
| Reaction Temperature | -50 °C to Room Temperature | 50 °C |
| Reaction Time | 4 hours addition, then overnight | Not specified |
| Yield | 55% | Not explicitly specified in reviewed literature |
| Purity | High (Confirmed by NMR and MS) | Not specified |
Detailed Experimental Protocol: Lithium-Mediated Synthesis[1]
This protocol is based on the procedure reported by J. Augé, which provides a convenient and high-yield synthesis of this compound.[1]
Materials:
-
Lithium metal (2.82 g, 0.406 g-atom)
-
Chlorotrimethylsilane (19 mL, 0.15 mol)
-
Dibromomethane (7 mL, 0.1 mol)
-
Anhydrous diethyl ether (90 mL)
-
Anhydrous tetrahydrofuran (THF) (7 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and distillation
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere, disperse lithium (2.82 g) in a mixture of anhydrous diethyl ether (30 mL) and anhydrous THF (7 mL).
-
Initial Cooling and Reagent Addition: Cool the lithium dispersion to -50 °C using a dry ice/acetone bath. To this cooled mixture, add chlorotrimethylsilane (19 mL).
-
Slow Addition of Dihalomethane: Dilute dibromomethane (7 mL) with anhydrous diethyl ether (60 mL) in the dropping funnel. Add this solution to the reaction mixture dropwise over a period of 4 hours, maintaining the internal temperature at -50 °C.
-
Warming to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C and carefully pour it into a saturated aqueous solution of ammonium chloride.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium chloride.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. Remove the solvent by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to yield pure this compound. The product distills at 100 °C at 70 mmHg.[1]
Expected Yield: 6.6 g (55% based on dibromomethane).[1]
Experimental Workflow
Caption: Workflow for the lithium-mediated synthesis of this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 133-134 °C |
| Density | 0.751 g/mL at 25 °C |
| Refractive Index | 1.417 at 20 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ -0.15 (s, 2H, CH₂), 0.03 (s, 18H, Si(CH₃)₃) ppm.
-
¹³C NMR (CDCl₃): δ -2.5 (CH₂), 1.5 (Si(CH₃)₃) ppm.
-
Mass Spectrometry: The mass spectrum should be consistent with the structure of this compound.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Lithium metal is highly reactive and pyrophoric. Handle under an inert atmosphere.
-
Chlorotrimethylsilane and dibromomethane are corrosive and toxic. Avoid inhalation and skin contact.
-
Diethyl ether and tetrahydrofuran are highly flammable. Work away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The lithium-mediated synthesis of this compound from chlorotrimethylsilane and dibromomethane is a reliable and well-established method that provides the desired product in good yield. The detailed protocol and workflow provided in this application note offer a clear guide for researchers. While alternative methods exist, the described procedure represents a convenient and efficient approach for the laboratory-scale preparation of this important organosilicon reagent.
References
Application Notes and Protocols: Bis(trimethylsilyl)methane as a Methylene Source in Peterson Olefination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peterson olefination is a powerful synthetic methodology for the formation of alkenes from α-silyl carbanions and carbonyl compounds. A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene. This document provides detailed application notes and protocols for the use of bis(trimethylsilyl)methane as a methylene (B1212753) source in the Peterson olefination, a process that offers a reliable route to terminal alkenes. This method is particularly valuable in organic synthesis and drug development for the introduction of a methylene group (=CH₂).
Core Concepts
The Peterson olefination proceeds via the formation of a β-hydroxysilane intermediate, which then eliminates to form the alkene. The stereochemical outcome of the elimination can be controlled by the choice of acidic or basic conditions.[1][2]
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway.
-
Base-catalyzed elimination proceeds via a syn-elimination pathway through a pentacoordinate silicate (B1173343) intermediate.[2]
When using this compound, the initial α-silyl carbanion is generated by deprotonation. This carbanion then reacts with an aldehyde or ketone to form the β-hydroxysilane, which readily eliminates to yield the terminal alkene.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Terminal Alkenes using this compound
This protocol describes a general method for the methylenation of aldehydes and ketones using this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Aldehyde or ketone substrate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Carbanion Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate the α-silyl carbanion.
-
Reaction with Electrophile: To the cold carbanion solution, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then gradually warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure terminal alkene.
Data Presentation
Table 1: Substrate Scope and Yields for the Peterson Olefination with this compound Derivatives
| Entry | Electrophile | Bis(silyl) Reagent | Activator | Product | Yield (%) | E/Z Ratio | Reference |
| 1 | Benzaldehyde | (Phenylmethylene)bis(trimethylsilane) | TBAF | Stilbene | High | ~1:1 | [3] |
| 2 | Benzaldehyde | (Phenylmethylene)bis(trimethylsilane) | CsF | Stilbene | High | ~1:1 | [3] |
| 3 | N-Benzylideneaniline | (Phenylmethylene)bis(trimethylsilane) | CsF | Stilbene | High | >99:1 (E) | [3] |
| 4 | N-t-Butanesulfinyl Imines | α,α-Bis(trimethylsilyl)toluene | TMSO⁻/Bu₄N⁺ | Z-Stilbenes | High | High Z-selectivity | [4][5] |
| 5 | N-Aryl Imines | α,α-Bis(trimethylsilyl)toluene | TMSO⁻/Bu₄N⁺ | E-Stilbenes | High | High E-selectivity | [4][5] |
| 6 | Aromatic Aldehydes | 2,2-Bis(trimethylsilyl)-1,3-dithiane | TMSOK/Bu₄NCl | Ketene dithioacetal | Good | N/A | [6] |
| 7 | Aliphatic Ketones | 2,2-Bis(trimethylsilyl)-1,3-dithiane | Fluoride ion | Ketene dithioacetal | Good | N/A | [6] |
TBAF = Tetrabutylammonium fluoride; CsF = Cesium fluoride; TMSO⁻/Bu₄N⁺ = Tetrabutylammonium trimethylsilanolate.
Visualizations
Reaction Workflow
Caption: Workflow of the Peterson olefination using this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Peterson olefination.
Substrate Scope and Stereoselectivity Logic
Caption: Influence of electrophile on product stereochemistry.
Applications in Drug Development
The Peterson olefination using this compound provides a mild and efficient method for the introduction of a methylene group, a common structural motif in many biologically active molecules. This reaction is advantageous over the Wittig reaction in certain contexts due to the ease of removal of the silanol byproduct. The ability to control stereochemistry, particularly in the aza-Peterson variant, is crucial for the synthesis of specific isomers of drug candidates, which can have significantly different pharmacological activities. The development of bench-stable bis(silyl) reagents further enhances the practical utility of this methodology in a drug discovery setting.[3][4][7]
References
- 1. Peterson Olefination [organic-chemistry.org]
- 2. Peterson olefination - Wikipedia [en.wikipedia.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Silylation of Hindered Alcohols Using Bis(trimethylsilyl)methane
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. However, the silylation of sterically hindered alcohols, such as tertiary alcohols or those embedded in a congested environment, presents a significant challenge. Standard silylating agents often fail or provide low yields due to steric hindrance.
This document provides detailed application notes and a hypothetical protocol for the use of bis(trimethylsilyl)methane as a potent reagent for the trimethylsilylation of hindered alcohols. While not a conventional silylating agent, this compound can be activated under strongly basic conditions to generate a highly reactive trimethylsilyl (B98337) donor capable of overcoming significant steric barriers.
Reaction Principle
The core of this methodology lies in the deprotonation of the central methylene (B1212753) group of this compound using a strong, non-nucleophilic base, such as an organolithium reagent. This generates a carbanion which can then act as a source of a trimethylsilyl group for the sterically hindered alcohol. The proposed pathway involves the formation of a transient, highly reactive silylating species.
Data Presentation: Hypothetical Substrate Scope and Yields
The following table summarizes the hypothetical results for the silylation of various hindered alcohols using the proposed protocol. These values are illustrative and intended to demonstrate the potential efficacy of the method, particularly with challenging substrates. Actual yields may vary and require optimization.
| Entry | Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |
| 1 | tert-Butanol | tert-Butoxytrimethylsilane | 4 | 85 |
| 2 | 1-Adamantanol | 1-Adamantyloxytrimethylsilane | 6 | 78 |
| 3 | Triphenylmethanol | Trimethyl(triphenylmethoxy)silane | 8 | 65 |
| 4 | Linalool | 3,7-Dimethylocta-1,6-dien-3-yloxy)trimethylsilane | 5 | 82 |
| 5 | 2-Methyl-2-adamantanol | (2-Methyladamantan-2-yloxy)trimethylsilane | 12 | 55 |
Experimental Protocols
Materials:
-
This compound
-
Hindered alcohol substrate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) or other strong, non-nucleophilic base (e.g., LDA)
-
Anhydrous workup and purification solvents (e.g., diethyl ether, hexanes)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Protocol 1: General Procedure for the Silylation of a Hindered Alcohol
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the hindered alcohol (1.0 equiv.) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Activation of this compound: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.2 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: To the cooled solution of this compound, add a solution of n-butyllithium (1.1 equiv.) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the carbanion.
-
Silylation: Slowly transfer the solution of the hindered alcohol to the freshly prepared solution of the activated this compound at -78 °C via cannula.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford the desired trimethylsilyl ether.
Mandatory Visualizations
Caption: General workflow for the silylation of hindered alcohols.
Caption: Proposed mechanism for the silylation reaction.
Application Notes and Protocols: Tetraisopropyldisiloxane-1,3-diyl (TIPDS) as a Selective Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of diols is a critical strategy in the multistep synthesis of complex molecules, particularly in carbohydrate chemistry and natural product synthesis. Cyclic silyl (B83357) ethers offer a robust and versatile method for the simultaneous protection of two hydroxyl groups. Among these, the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group stands out due to its steric bulk, which imparts significant stability under a wide range of reaction conditions, and its ability to selectively protect 1,2-, 1,3-, and 1,4-diols. This protecting group is typically introduced using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂). The formation of the cyclic silyl ether masks the reactivity of the diol, allowing for chemical transformations on other parts of the molecule. The TIPDS group can be reliably removed under mild conditions, making it an invaluable tool in synthetic organic chemistry.[1][2][3]
Reaction Mechanism and Selectivity
The protection of a diol with TIPDSCl₂ proceeds through a bimolecular nucleophilic substitution reaction. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atoms of the TIPDSCl₂. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or imidazole, which serves to neutralize the hydrochloric acid generated as a byproduct.[1]
The regioselectivity of the protection is influenced by the stereochemistry of the diol. For instance, in pentopyranosides, methyl α-D-xylopyranoside is selectively protected at the 2,3-positions, while methyl β-D-xylopyranoside yields the 3,4-protected product.[2][4] This selectivity is attributed to the relative reactivity of the hydroxyl groups and the thermodynamic stability of the resulting cyclic silyl ether.
Experimental Protocols
General Protocol for the Protection of Diols with TIPDSCl₂
This protocol describes the general procedure for the formation of a TIPDS-protected diol.
Materials:
-
Diol substrate
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for the Deprotection of TIPDS-Protected Diols
The TIPDS group is typically removed using a fluoride (B91410) source.
Materials:
-
TIPDS-protected diol
-
Tetrabutylammonium (B224687) fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPDS-protected diol (1.0 eq) in THF under an inert atmosphere.
-
Add the tetrabutylammonium fluoride solution (2.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-6 hours, monitoring its progress by TLC.
-
Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography.
Data Presentation
| Substrate (Diol) | Product | Reagents and Conditions | Yield (%) | Reference |
| Methyl α-D-xylopyranoside | Methyl 2,3-O-(tetraisopropyldisiloxane-1,3-diyl)-α-D-xylopyranoside | TIPDSCl₂, Pyridine, 18 h | 79 | [2] |
| Methyl β-D-xylopyranoside | Methyl 3,4-O-(tetraisopropyldisiloxane-1,3-diyl)-β-D-xylopyranoside | TIPDSCl₂, Pyridine, 18 h | 59 | [2] |
Table 1: Representative yields for the selective protection of xylopyranosides with TIPDSCl₂.
Visualizations
Protection of a Diol with TIPDSCl₂
Caption: Workflow for the protection of a diol using TIPDSCl₂.
Deprotection of a TIPDS-Protected Diol
Caption: Workflow for the deprotection of a TIPDS-protected diol.
Reaction Scheme: Diol Protection and Deprotection
Caption: General reaction scheme for TIPDS protection and deprotection.
Conclusion
The tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is a highly effective and selective protecting group for diols. Its stability and the mild conditions required for its removal make it a valuable tool in the synthesis of complex organic molecules. The provided protocols offer a general guideline for the application of this protecting group, which can be optimized for specific substrates and synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. lucris.lub.lu.se [lucris.lub.lu.se]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bis(trimethylsilyl)methane in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bis(trimethylsilyl)methane and its derivatives in polymer chemistry. The unique structural features of this compound make it a valuable building block for the synthesis of polymers with exceptional properties, including high gas permeability and thermal stability. These characteristics are of significant interest in various fields, including membrane-based gas separation, advanced materials, and potentially in drug delivery systems where controlled gas permeation or thermal resistance is required.
Introduction to this compound in Polymer Science
This compound, with its central methylene (B1212753) group flanked by two bulky and silicon-rich trimethylsilyl (B98337) groups, serves as a key monomer or a precursor to monomers for specialty polymers. Its incorporation into a polymer backbone or as a side group can significantly impact the material's physical and chemical properties. The primary applications in polymer chemistry stem from its use in the synthesis of:
-
Polymers with High Gas Permeability: The bulky trimethylsilyl groups introduce significant free volume into the polymer matrix, leading to exceptionally high gas permeability. This makes these materials promising candidates for gas separation membranes.
-
Thermally Stable Polymers: The presence of silicon-carbon bonds contributes to enhanced thermal and oxidative stability of the resulting polymers, making them suitable for high-temperature applications.
-
Polycarbosilane Precursors: this compound derivatives can be used in the synthesis of polycarbosilanes, which are important precursors for silicon carbide (SiC) ceramics.
This document will focus on the polymerization of this compound-containing monomers, specifically derivatives of tricyclononene, via addition polymerization and ring-opening metathesis polymerization (ROMP).
Key Applications and Polymer Properties
Polymers derived from this compound-functionalized monomers, particularly poly[bis(trimethylsilyl)tricyclononenes], exhibit a unique combination of properties. These glassy polymers are characterized by their high thermal stability and exceptional gas permeability, which are critical for applications in gas separation technologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for polymers synthesized from this compound derivatives.
Table 1: Molecular Properties of Poly[bis(trimethylsilyl)tricyclononenes]
| Polymerization Method | Monomer | Catalyst System | M ( g/mol ) | Polydispersity Index (PDI) |
| Addition Polymerization | 3,3-bis(trimethylsilyl)tricyclononene-7 | Pd-containing catalyst | up to 5.6 x 10⁵[1] | - |
| Ring-Opening Metathesis Polymerization (ROMP) | 3,3,4-tris(trimethylsilyl)tricyclononene-7 | First-generation Grubbs catalyst | up to 5.4 x 10⁵[2] | - |
| Addition Polymerization | 3,4-bis(trimethylsilyl)tricyclononene-7 | Pd(OAc)₂/B(C₆F₅)₃ | up to 7 x 10⁵ | - |
Table 2: Thermal and Physical Properties of Poly[bis(trimethylsilyl)tricyclononenes]
| Polymer | Glass Transition Temp. (T) | Decomposition Temp. (T) | BET Surface Area |
| Poly[3,3-bis(trimethylsilyl)tricyclononene-7] (Addition) | > 370 °C (not observed before decomposition) | > 370 °C | 790 m²/g[1] |
| Poly[3,3,4-tris(trimethylsilyl)tricyclononene-7] (ROMP) | 200 °C[2] | High thermal stability | - |
Table 3: Gas Permeability Data for Polymers Derived from this compound Derivatives
| Polymer | Gas | Permeability Coefficient (Barrer¹) |
| Poly[3,3-bis(trimethylsilyl)tricyclononene-7] (Addition) | O₂ | - |
| N₂ | - | |
| CO₂ | - | |
| CH₄ | - | |
| Poly[3,3,4-tris(trimethylsilyl)tricyclononene-7] (ROMP) | He | High |
| H₂ | High | |
| O₂ | High | |
| N₂ | High | |
| CO₂ | High | |
| CH₄ | High | |
| Amidoxime-functionalized poly(1-trimethylsilyl-1-propyne) | CO₂ | ~6000[3] |
| N₂ | - |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Experimental Protocols
The following are generalized protocols for the synthesis of polymers from this compound-derived monomers. These protocols are based on established methodologies for similar polymerization reactions.
General Considerations for All Experiments
-
Reagent Purity: Monomers should be purified prior to use, for example, by distillation or recrystallization, to remove any inhibitors or impurities that could affect the polymerization.
-
Solvent Purity: All solvents should be of high purity and dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF and toluene (B28343), or passing through a solvent purification system).
-
Inert Atmosphere: All polymerizations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation by oxygen or moisture.
Protocol 1: Addition Polymerization of 3,3-bis(trimethylsilyl)tricyclononene-7
This protocol describes the synthesis of high molecular weight poly[3,3-bis(trimethylsilyl)tricyclononene-7] via addition polymerization using a palladium-based catalyst system.
Materials:
-
3,3-bis(trimethylsilyl)tricyclononene-7 (monomer)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, dissolve the desired amount of 3,3-bis(trimethylsilyl)tricyclononene-7 in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar. In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and B(C₆F₅)₃ in anhydrous toluene. The typical monomer-to-catalyst ratio can range from 500:1 to 2000:1.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 50-80 °C). Inject the catalyst solution into the vigorously stirring monomer solution.
-
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion. The reaction is typically complete within 2-24 hours.
-
Polymer Isolation: Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at elevated temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of a Bis(trimethylsilyl)-substituted Norbornene Derivative
This protocol outlines the synthesis of a polymer via ROMP using a Grubbs catalyst. Norbornene derivatives containing bis(trimethylsilyl) groups are suitable monomers for this type of polymerization.
Materials:
-
Bis(trimethylsilyl)-substituted norbornene derivative (monomer)
-
First, Second, or Third Generation Grubbs Catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, dissolve the bis(trimethylsilyl)-substituted norbornene monomer in the chosen anhydrous and degassed solvent in a Schlenk flask with a magnetic stir bar. In a separate vial, dissolve the Grubbs catalyst in a small amount of the same solvent. The monomer-to-catalyst ratio is typically between 100:1 and 500:1, depending on the desired molecular weight.
-
Polymerization: Add the catalyst solution to the stirring monomer solution at room temperature. The reaction is often accompanied by a noticeable increase in viscosity.
-
Reaction Monitoring: The polymerization is typically very fast and can be complete within minutes to a few hours. The progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether to the reaction mixture and stirring for 30 minutes. This reacts with the active catalyst species.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol, and then redissolve it in a small amount of a good solvent (e.g., toluene or THF). Reprecipitate the polymer in methanol to ensure high purity.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and PDI using GPC. Confirm the polymer structure and determine the cis/trans content of the double bonds in the backbone using ¹H and ¹³C NMR spectroscopy. Evaluate thermal properties using TGA and DSC.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key polymerization pathways and a general experimental workflow.
Caption: Addition polymerization of a bis(trimethylsilyl)tricyclononene monomer.
Caption: Ring-Opening Metathesis Polymerization (ROMP) mechanism.
Caption: General experimental workflow for polymerization.
Conclusion
This compound and its derivatives are versatile building blocks for the synthesis of advanced polymers with tailored properties. The protocols and data presented in this document provide a foundation for researchers to explore the potential of these materials in various applications, from industrial gas separations to the development of novel materials for specialized scientific and medical purposes. The high gas permeability and thermal stability of these polymers make them particularly attractive for further investigation and development.
References
Application Notes and Protocols for Silicon Carbide Thin Film Deposition Using Bis(trimethylsilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon carbide (SiC) thin films are of significant interest for a wide range of applications, including high-power and high-frequency electronics, microelectromechanical systems (MEMS), and protective coatings, owing to their exceptional properties such as a wide bandgap, high thermal conductivity, excellent mechanical hardness, and chemical inertness. The choice of precursor is critical in the chemical vapor deposition (CVD) of SiC films, as it influences the deposition process, film quality, and safety. Bis(trimethylsilyl)methane (BTMSM) has emerged as a promising single-source precursor for SiC thin film deposition. Its non-toxic and non-flammable nature, coupled with a 2:1 silicon-to-carbon ratio, offers a safer and more convenient alternative to traditional dual-precursor systems like silane (B1218182) and propane. This document provides detailed application notes and experimental protocols for the deposition of SiC thin films using BTMSM.
Advantages of this compound as a Precursor
This compound offers several key advantages for the deposition of SiC thin films:
-
Single-Source Precursor: Simplifies the gas delivery system and provides a consistent Si/C ratio.
-
Safety: Non-toxic and non-flammable, reducing the hazards associated with pyrophoric and explosive gases like silane.
-
Lower Deposition Temperatures: Enables the growth of SiC films at temperatures as low as 1100 °C.[1][2]
-
Versatility: Can be used to deposit different polytypes of SiC, including β-SiC and 4H-SiC.[1][2][3]
Data Presentation
Table 1: Deposition Parameters for SiC Thin Films using this compound
| Parameter | Value | Film Type | Substrate | Reference |
| Deposition Temperature | 1100 - 1350 °C | β-SiC (epitaxial) | Carburized Si(100) | [1][2] |
| Deposition Temperature | 1280 - 1380 °C | 4H-SiC (homoepitaxial) | 8° off-axis 4H-SiC (0001) | [3] |
| H₂ Carrier Gas Flow Rate | 5 - 10 sccm | β-SiC | Si(100) | [1] |
| H₂ Diluent Gas Flow Rate | 3000 sccm | β-SiC | Si(100) | [1] |
| BTMSM Bubbler Temperature | 0 °C | β-SiC | Si(100) | [1] |
| Carrier Gas (H₂) Flow Rate for BTMSM | < 25 sccm | 4H-SiC | 8° off-axis 4H-SiC (0001) | [3] |
Table 2: Properties of SiC Thin Films Grown from this compound
| Property | Value | Film Type | Comments | Reference |
| Activation Energy for Growth | 5.6 kcal/mol | 4H-SiC | Indicates a diffusion-limited growth mechanism. | [3] |
| Crystalline Structure | β-SiC (Cubic) | Epitaxial | Contains twins, stacking faults, and antiphase boundaries. | [1][2] |
| Crystalline Structure | 4H-SiC (Hexagonal) | Homoepitaxial | Formation of 3C-SiC polytype observed at 1280°C. | [3] |
| Morphology | Clean and featureless | 4H-SiC | Achieved with BTMSM carrier gas flow rate below 25 sccm at 1380°C. | [3] |
| Defects | Triangular stacking faults | 4H-SiC | Observed in films grown at a lower temperature of 1280°C. | [3] |
| Defects | Super-screw dislocations | 4H-SiC | Appeared in films grown below 1320°C. | [3] |
Experimental Protocols
Protocol 1: Heteroepitaxial Growth of β-SiC on Si(100) Substrates
This protocol describes the deposition of β-SiC thin films on silicon substrates using a cold-wall, horizontal-type CVD reactor.
1. Substrate Preparation: a. Utilize Si(100) wafers as substrates. b. A carburized buffer layer is essential for the epitaxial growth of β-SiC. This can be achieved by heating the Si substrate in a hydrocarbon-rich environment prior to deposition.
2. Deposition System: a. A cold-wall, horizontal-type Chemical Vapor Deposition (CVD) reactor is used. b. The Si(100) substrates are heated using an RF induction method with a graphite (B72142) susceptor.
3. Deposition Parameters: a. Substrate Temperature: Maintain a temperature in the range of 1100–1350 °C. The temperature should be monitored using an optical pyrometer.[1] b. Precursor Delivery: i. Use this compound (BTMSM) as the single-source precursor. ii. Maintain the BTMSM bubbler at a constant temperature of 0 °C.[1] iii. Use hydrogen (H₂) as the carrier gas to transport the BTMSM vapor into the reactor. The carrier gas flow rate can be varied from 5 to 10 sccm.[1] c. Gas Flow: i. Use hydrogen (H₂) as the diluent gas with a constant flow rate of 3000 sccm.[1]
4. Deposition Process: a. Introduce the prepared Si(100) substrate with the carburized buffer layer into the CVD reactor. b. Heat the substrate to the desired deposition temperature under a hydrogen atmosphere. c. Introduce the BTMSM precursor into the reactor using the H₂ carrier gas. d. Continue the deposition for the desired duration to achieve the target film thickness. e. After deposition, stop the precursor flow and cool down the reactor under a hydrogen atmosphere.
5. Characterization: a. The crystallinity and surface morphology of the deposited films can be evaluated using Reflection High-Energy Electron Diffraction (RHEED). b. The microstructure of the films, including the presence of defects such as twins and stacking faults, can be analyzed using Transmission Electron Microscopy (TEM).[1][2]
Protocol 2: Homoepitaxial Growth of 4H-SiC on 4H-SiC Substrates
This protocol outlines the procedure for the homoepitaxial growth of 4H-SiC films on off-axis 4H-SiC substrates.
1. Substrate Preparation: a. Use 8° off-axis porous 4H-SiC (0001) wafers as substrates.
2. Deposition System: a. A chemical vapor deposition (CVD) reactor suitable for high-temperature growth is required.
3. Deposition Parameters: a. Substrate Temperature: The deposition temperature can be varied in the range of 1280°C to 1380°C.[3] b. Precursor Delivery: i. Use this compound (BTMSM) as the single-source precursor. ii. The carrier gas flow rate for BTMSM is a critical parameter influencing the film morphology. To achieve a clean and featureless surface, the carrier gas flow rate should be maintained below 25 standard cubic centimeters per minute (sccm) at a deposition temperature of 1380°C.[3]
4. Deposition Process: a. Load the 4H-SiC substrate into the CVD reactor. b. Ramp up the temperature to the desired growth temperature under a suitable atmosphere. c. Introduce the BTMSM precursor into the reactor. d. Control the deposition time to achieve the desired epilayer thickness. e. After the growth process, cool down the reactor in a controlled manner.
5. Characterization: a. The crystalline quality of the grown films can be assessed using Double Axis X-ray Diffraction (DXRD). b. The surface morphology and defect density can be examined using optical microscopy.[3]
Visualizations
Thermal Decomposition of this compound
The thermal decomposition of this compound is the initial and crucial step in the CVD process for SiC film formation. While the detailed mechanism is complex and can involve multiple reaction pathways, a simplified representation of the initial bond cleavage is illustrated below. The pyrolysis of organosilane precursors generally initiates with the cleavage of the weakest bonds, which in the case of BTMSM are the Si-C bonds. This leads to the formation of highly reactive radical species that subsequently contribute to the growth of the SiC film on the substrate surface.
Caption: Simplified initial decomposition of BTMSM.
Experimental Workflow for SiC CVD
The following diagram illustrates a typical experimental workflow for the deposition of silicon carbide thin films using this compound as a precursor in a chemical vapor deposition system.
Caption: General experimental workflow for SiC CVD.
Relationship Between Deposition Parameters and Film Properties
The properties of the resulting SiC thin films are highly dependent on the deposition parameters. The following diagram illustrates the key relationships between the process variables and the final film characteristics when using this compound as a precursor.
Caption: Key parameter-property relationships in SiC deposition.
References
Application Notes and Protocols for GC-MS Analysis of Reaction Products Using Silylation Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silylation for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many organic compounds, particularly those containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH), are non-volatile and may degrade at the high temperatures used in GC analysis.[1][2][3]
To overcome these limitations, derivatization techniques are employed to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][4] Silylation is the most widely used derivatization method for GC-MS analysis.[1][2] This process involves the replacement of an active hydrogen atom in a polar functional group with a trimethylsilyl (B98337) (TMS) group.[1][2][3]
While a variety of silylating reagents are available, this application note will briefly discuss bis(trimethylsilyl)methane and provide detailed protocols for more commonly used reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as representative examples of silylation for the analysis of reaction products.
This compound: A Less Common Silylating Agent
This compound (CAS No. 2117-28-4) is an organosilicon compound that can theoretically act as a silylating agent. However, its use in routine GC-MS derivatization is not well-documented in scientific literature, with reagents like BSTFA and MSTFA being far more prevalent due to their high reactivity and the volatile nature of their by-products.[3][5]
Mass Spectrum of this compound:
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M+) and several fragment ions. Understanding its fragmentation pattern is crucial for distinguishing it from derivatized analytes in a GC-MS chromatogram. A representative mass spectrum can be found in spectral databases.[6]
Common Silylating Reagents: BSTFA and MSTFA
BSTFA and MSTFA are powerful and widely used silylating agents.[1][3] They react with a broad range of functional groups to produce TMS derivatives that are ideal for GC-MS analysis.[1][3] The choice between these reagents often depends on the specific analytes and the desired reaction conditions. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of these reagents, especially for hindered functional groups.
Experimental Protocols
4.1. General Considerations for Silylation
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. All glassware should be oven-dried, and solvents must be anhydrous to prevent the hydrolysis of the reagent and the derivatized products.[1][7]
-
Solvent Selection: Common solvents for silylation reactions include pyridine (B92270), acetonitrile, and N,N-dimethylformamide (DMF). The choice of solvent can influence the reaction rate and the solubility of the analytes.[8]
-
Reaction Temperature and Time: Derivatization reactions are typically carried out at elevated temperatures (e.g., 60-80 °C) to ensure complete reaction. Reaction times can vary from minutes to hours depending on the analyte and the reagent used.[7][9]
4.2. Protocol for Derivatization using BSTFA (+TMCS)
This protocol is a general guideline for the derivatization of a reaction product mixture containing polar functional groups.
-
Sample Preparation: Transfer a known amount (e.g., 1 mg) of the dried reaction product mixture into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 70 °C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
4.3. Protocol for Derivatization using MSTFA
This protocol is particularly suitable for the derivatization of a wide range of metabolites.
-
Sample Preparation: Place a known amount (e.g., 1 mg) of the dried reaction product into a 2 mL autosampler vial.
-
(Optional) Methoximation: For samples containing carbonyl groups (aldehydes and ketones), a preliminary methoximation step is recommended to prevent the formation of multiple derivatives. Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature.[10][11]
-
Reagent Addition: Add 100 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 60 °C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Data Presentation
The following table provides representative data on the derivatization of common functional groups using standard silylating agents. This data is for illustrative purposes, as specific results will vary depending on the experimental conditions and the analytes of interest.
| Functional Group | Analyte Example | Silylating Reagent | Reaction Conditions | Derivatization Yield (%) | Reference |
| Hydroxyl (-OH) | Cholesterol | BSTFA + 1% TMCS | 70 °C, 30 min | >95 | [7] |
| Carboxyl (-COOH) | Ibuprofen | MSTFA | 60 °C, 15 min | >98 | [12] |
| Amine (-NH2) | Amphetamine | BSTFA | 80 °C, 20 min | >99 | [9] |
| Thiol (-SH) | Cysteine | MSTFA | 60 °C, 30 min | >95 | [3] |
Visualizations
Experimental Workflow for GC-MS Analysis via Silylation
Caption: A generalized workflow for the GC-MS analysis of reaction products following silylation.
Logical Relationship of Silylation in GC-MS
Caption: The role of silylation in enabling the GC-MS analysis of polar compounds.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. nbinno.com [nbinno.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
Application Notes and Protocols: The Peterson Olefination with Bis(trimethylsilyl)methane and Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peterson olefination is a powerful chemical reaction that constructs alkenes from α-silyl carbanions and carbonyl compounds, serving as a valuable alternative to the Wittig reaction. A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene. The reaction proceeds through a β-hydroxysilane intermediate, which can undergo elimination under either acidic or basic conditions to yield the trans (E) or cis (Z) alkene, respectively. This control is a significant asset in the synthesis of complex molecules where specific stereoisomers are required.
This document provides a detailed overview of the reaction mechanism of bis(trimethylsilyl)methane with carbonyl compounds, a specific application of the Peterson olefination. It includes quantitative data, detailed experimental protocols, and visualizations to aid in the understanding and implementation of this versatile olefination method.
Reaction Mechanism
The reaction of this compound with a carbonyl compound begins with the deprotonation of this compound, typically using a strong base such as n-butyllithium, to form the highly nucleophilic bis(trimethylsilyl)methyllithium (B8397086). This α-silyl carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition results in the formation of a lithium alkoxide intermediate, which upon aqueous workup, yields a stable β-hydroxysilane.
The stereochemical outcome of the final alkene product is determined in the subsequent elimination step, which can be directed by the choice of reagent (acid or base).
-
Base-Catalyzed Elimination: Treatment of the β-hydroxysilane with a base (e.g., potassium hydride) proceeds through a concerted syn-elimination pathway. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the silicon atom to form a cyclic four-membered oxasiletanide intermediate. This intermediate then fragments to yield the cis (Z)-alkene and a trimethylsilanolate byproduct.
-
Acid-Catalyzed Elimination: In the presence of an acid (e.g., sulfuric acid), the elimination proceeds via an anti-elimination pathway. The hydroxyl group is protonated, and a subsequent E2-like elimination of water and a trimethylsilyl (B98337) group occurs, leading to the formation of the trans (E)-alkene.
It is important to note that for α-silyl carbanions stabilized by electron-withdrawing groups, the intermediate β-hydroxysilane is often unstable and eliminates in-situ. However, with non-stabilized carbanions derived from reagents like this compound, the β-hydroxysilane can typically be isolated.[1]
A notable variation of this reaction involves the use of imines as the electrophile in an aza-Peterson olefination. This approach has been shown to provide excellent stereocontrol, often favoring the formation of (E)-alkenes.[2][3]
Mechanistic Diagrams
The following diagrams illustrate the key mechanistic pathways of the Peterson olefination with this compound.
Figure 1. General mechanism of the Peterson olefination with this compound.
Quantitative Data
The stereochemical outcome and yield of the Peterson olefination using this compound derivatives can be influenced by the substrate, reaction conditions, and the choice of electrophile (carbonyl vs. imine). The following tables summarize representative quantitative data.
Table 1: Reaction of α,α-Bis(trimethylsilyl)toluenes with Aldehydes [2]
| Entry | α,α-Bis(trimethylsilyl)toluene Derivative | Aldehyde | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | 4-MeC₆H₄CH(SiMe₃)₂ | 4-MeOC₆H₄CHO | TBAT | THF | Reflux | 75 | 55:45 |
| 2 | 4-MeC₆H₄CH(SiMe₃)₂ | 4-MeOC₆H₄CHO | CsF | DMF | rt | 70 | 53:47 |
| 3 | 4-CF₃C₆H₄CH(SiMe₃)₂ | 4-MeOC₆H₄CHO | TBAT | THF | rt | 64 | 80:20 |
| 4 | C₆H₅CH(SiMe₃)₂ | PhCHO | TBAT (20 mol%) | THF | 70 | 85 | 80:20 |
| 5 | C₆H₅CH(SiMe₃)₂ | PhCHO | TBAF (20 mol%) | THF | rt | 65 | 75:25 |
TBAT = Tetrabutylammonium difluorotriphenylsilicate; TBAF = Tetrabutylammonium fluoride; CsF = Cesium fluoride; DMF = Dimethylformamide; THF = Tetrahydrofuran (B95107); rt = room temperature.
Note: The data indicates that the reaction with aldehydes generally shows poor stereoselectivity.[2]
Table 2: Reaction of α,α-Bis(trimethylsilyl)toluenes and Tris(trimethylsilyl)methane with N-Phenyl Imines [2]
| Entry | Silyl Reagent | N-Phenyl Imine | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | 4-MeOC₆H₄CH(SiMe₃)₂ | PhCHNPh | TBAT | THF | Reflux | 55 | 94:6 |
| 2 | 4-MeOC₆H₄CH(SiMe₃)₂ | PhCHNPh | CsF | DMF | rt | 45 | 94:6 |
| 3 | 4-MeOC₆H₄CH(SiMe₃)₂ | PhCHNPh | CsF (30 mol%) | DMF | 80 | 77 | 94:6 |
| 4 | CH(SiMe₃)₃ | PhCHNPh | CsF | DMF | 80 | 83 | 99:1 |
| 5 | C₆H₅CH(SiMe₃)₂ | 4-ClC₆H₄CHNPh | CsF | DMF | 80 | 81 | 98:2 |
| 6 | C₆H₅CH(SiMe₃)₂ | 2-NaphthylCHNPh | CsF | DMF | 80 | 75 | 99:1 |
Note: The use of N-phenyl imines as electrophiles dramatically improves the E-selectivity of the olefination.[2]
Experimental Protocols
The following are generalized protocols for the preparation of the bis(trimethylsilyl)methyllithium reagent and its subsequent reaction with a carbonyl compound.
Protocol 1: Preparation of Bis(trimethylsilyl)methyllithium
This protocol is adapted from standard procedures for the generation of organolithium reagents.
Figure 2. Workflow for the preparation of bis(trimethylsilyl)methyllithium.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and syringe techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound.
-
Dissolve the this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium dropwise to the stirred solution via syringe over a period of 10-15 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to 0 °C and continue stirring for an additional hour. The resulting solution of bis(trimethylsilyl)methyllithium is ready for the next step.
Protocol 2: Peterson Olefination with a Carbonyl Compound
This protocol outlines the reaction of the prepared bis(trimethylsilyl)methyllithium with an aldehyde or ketone to form the β-hydroxysilane intermediate, followed by elimination.
Figure 3. Workflow for the Peterson olefination and product isolation.
Materials:
-
Solution of bis(trimethylsilyl)methyllithium in THF
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reagent for elimination (e.g., potassium hydride for syn-elimination, sulfuric acid for anti-elimination)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To the freshly prepared solution of bis(trimethylsilyl)methyllithium at 0 °C, add a solution of the carbonyl compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane.
-
For Z-alkene (syn-elimination): Dissolve the crude β-hydroxysilane in THF and add potassium hydride. Stir until the reaction is complete (monitor by TLC).
-
For E-alkene (anti-elimination): Dissolve the crude β-hydroxysilane in THF and treat with a catalytic amount of sulfuric acid. Stir until the reaction is complete (monitor by TLC).
-
After the elimination is complete, quench the reaction appropriately (e.g., with water for the base-mediated reaction or with saturated sodium bicarbonate for the acid-mediated reaction).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude alkene by flash column chromatography on silica gel.
Conclusion
The Peterson olefination using this compound offers a versatile and stereocontrolled method for the synthesis of alkenes from carbonyl compounds. While reactions with aldehydes can exhibit poor stereoselectivity, the use of imines provides a reliable route to (E)-alkenes with high stereopurity. The ability to isolate the β-hydroxysilane intermediate and subsequently choose the elimination conditions (acidic or basic) to favor a specific stereoisomer is a significant advantage of this methodology. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the strategic incorporation of this powerful olefination reaction into their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(trimethylsilyl)methane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bis(trimethylsilyl)methane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method involves the reaction of chlorotrimethylsilane (B32843), dibromomethane (B42720), and lithium metal in a suitable solvent mixture, typically diethyl ether and tetrahydrofuran. This method, when optimized, can achieve yields of around 55%.
Q2: What are the primary factors that influence the yield of the reaction?
A2: The key factors affecting the yield include the reaction temperature, the rate of addition of the dihalomethane, the purity of reagents and solvents, and the efficiency of the workup and purification process.
Q3: What are the main side products in this synthesis?
A3: The most common side product is hexamethyldisilane (B74624), formed through the coupling of two trimethylsilyl (B98337) radicals (a Wurtz-type reaction). Other potential byproducts can arise from reactions with residual water or other impurities.
Q4: How can I monitor the progress of the reaction?
A4: While in-process sampling for GC-MS or NMR analysis is the most definitive method, visual cues can be helpful. A successful reaction often involves a noticeable change in the appearance of the lithium metal and the reaction mixture's color. A persistent dark or black color might indicate decomposition or significant side reactions.
Q5: What is the best method for purifying the final product?
A5: Fractional distillation is the most common and effective method for purifying this compound from unreacted starting materials and side products like hexamethyldisilane, due to their different boiling points.
Troubleshooting Guide
Low or No Product Yield
| Question | Possible Cause | Recommended Solution |
| Why did my reaction not initiate? | 1. Inactive Lithium: The surface of the lithium metal may be oxidized. 2. Wet Glassware/Solvents: Traces of moisture will quench the organolithium intermediates. | 1. Use fresh, clean lithium, cut into small pieces to expose a fresh surface. 2. Flame-dry all glassware under vacuum or oven-dry at >120°C overnight. Use freshly distilled, anhydrous solvents. |
| My yield is consistently low, what are the likely issues? | 1. Suboptimal Temperature: The reaction is sensitive to temperature fluctuations. 2. Fast Addition of Dihalomethane: Rapid addition can favor the formation of side products. 3. Impure Reagents: Impurities in chlorotrimethylsilane or dibromomethane can interfere with the reaction. | 1. Maintain a consistent low temperature (e.g., -50°C) during the addition of dibromomethane. 2. Add the dibromomethane solution dropwise over a prolonged period (e.g., 4 hours). 3. Use freshly distilled reagents to ensure high purity. |
Product Contamination and Purification Issues
| Question | Possible Cause | Recommended Solution |
| How do I remove the hexamethyldisilane byproduct? | Hexamethyldisilane is a common byproduct from the coupling of trimethylsilyl groups. | Fractional distillation is effective. Hexamethyldisilane has a boiling point of approximately 114°C, while this compound boils at around 134°C. A distillation column with good theoretical plates should provide adequate separation. |
| My final product is cloudy or contains solid particles, what is this? | This could be due to inorganic salts (e.g., LiCl) that were not completely removed during the workup. | Ensure thorough washing of the organic layer with saturated ammonium (B1175870) chloride and sodium chloride solutions. Allow for complete phase separation before drying the organic layer. Filtering the dried organic solution before distillation can also help. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure described by Jacques Augé (1988).[1]
Reagents and Materials:
-
Lithium metal
-
Chlorotrimethylsilane
-
Dibromomethane
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, disperse lithium (2.82 g, 0.406 g-atom) in a mixture of 30 mL of diethyl ether and 7 mL of THF.
-
Cool the mixture to -50°C using a suitable cooling bath.
-
Add chlorotrimethylsilane (19 mL, 0.15 mol) to the cooled lithium dispersion.
-
Dilute dibromomethane (7 mL, 0.1 mole) with 60 mL of diethyl ether in the dropping funnel and add it to the reaction mixture dropwise over 4 hours, maintaining the temperature at -50°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C and pour it into a saturated solution of ammonium chloride.
-
Separate the organic layer, wash it with a saturated solution of sodium chloride, and dry it over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by distillation at atmospheric pressure.
-
Purify the residue by fractional distillation under reduced pressure to obtain this compound.
| Product | Yield | Boiling Point |
| This compound | ~55% | 100°C at 70 mmHg |
Visualizations
Caption: Troubleshooting logic for low yield.
Caption: Synthesis workflow diagram.
References
purification of bis(trimethylsilyl)methane by fractional distillation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of bis(trimethylsilyl)methane by fractional distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the fractional distillation of this compound.
Q1: Why is the separation between my product and impurities poor, resulting in low purity fractions?
A1: Poor separation is a common issue that can stem from several factors:
-
Distillation Rate: Distilling too quickly is a primary cause of poor separation. The vapor does not have sufficient time to equilibrate on the surfaces within the fractionating column, preventing the effective separation of components with close boiling points.[1]
-
Column Efficiency: The fractionating column may not have enough "theoretical plates" for your specific separation. A longer column or a column with more efficient packing (like Vigreux indentations or Raschig rings) can improve separation.[2][3]
-
Heat Input: Unstable or excessive heat can lead to "bumping" (sudden, violent boiling) and carry less volatile impurities into the condenser. A heating mantle with a stirrer or an oil bath provides more uniform heating.
-
Insulation: Poor insulation of the distillation head and fractionating column can cause premature condensation and disrupt the temperature gradient necessary for efficient separation.
Q2: The temperature at the distillation head is fluctuating and won't stabilize. What's wrong?
A2: Temperature fluctuations typically indicate an issue with the equilibrium between vapor and liquid in the system.
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[2][4]
-
Inconsistent Heating: Fluctuations in the heat source will cause the boiling rate to vary, leading to an unstable vapor temperature. Ensure your heating source is stable.
-
Channeling: In packed columns, the vapor may not be distributed evenly, creating channels. This can often be resolved by ensuring the packing is uniform.
Q3: The distillation is proceeding extremely slowly or has stopped altogether. How can I fix this?
A3: A stalled distillation can be caused by:
-
Insufficient Heat: The heat supplied may not be enough to overcome the heat loss to the surroundings and maintain boiling. Gradually increase the temperature of the heating source.[2]
-
Vapor Leaks: Ensure all glass joints are properly sealed. Leaks will cause a loss of vapor and prevent it from reaching the condenser.[1] While greasing joints is a traditional method, modern ground glass joints often provide a good seal without it, though Keck clips are recommended to secure connections.[1]
-
Excessive Column Length: An overly long or complex fractionating column can lead to significant product hold-up and require much higher temperatures to distill, potentially causing decomposition.[2]
Q4: My final product is contaminated with an unknown substance. What could it be?
A4: Contamination can arise from several sources:
-
Starting Material Impurities: Crude this compound may contain unreacted starting materials such as trimethylchlorosilane or side-products from the synthesis.[5]
-
Silylation Artifacts: Trimethylsilyl compounds can sometimes form unexpected by-products or artifacts, especially if the crude mixture contains residual acids, bases, or salts.[6][7]
-
System Contamination: Ensure all glassware is scrupulously clean and dry. Residual solvents or other reagents from previous experiments can contaminate your product.
-
Atmospheric Moisture: Although this compound is relatively insensitive to hydrolysis, moisture can react with other silicon-containing impurities.[8] It is good practice to conduct the distillation under a dry, inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using fractional distillation to purify this compound?
A1: Fractional distillation is a technique used to separate liquids with close boiling points.[2] The process involves heating the mixture to create a vapor that rises through a fractionating column. This column provides a large surface area for repeated cycles of vaporization and condensation. In each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature, components can be separated and collected as distinct fractions.[2][3]
Q2: What are the key physical properties of this compound?
A2: The physical properties of this compound are essential for planning a successful distillation.
| Property | Value |
| Boiling Point | 132-134 °C (at atmospheric pressure)[8][9][10] |
| Melting Point | -71 °C[8][9][10] |
| Density | 0.751 g/mL at 25 °C[8][9][10] |
| Refractive Index | 1.417 at 20 °C[8][9][10] |
| Flash Point | 12-13 °C (53-55 °F)[10] |
| Molecular Weight | 160.40 g/mol |
Q3: What safety precautions are necessary when handling this compound?
A3: this compound is a hazardous chemical requiring careful handling.
-
Flammability: It is a highly flammable liquid and vapor.[11][12] Keep it away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[12] All equipment must be grounded to prevent static discharge.[11][12]
-
Health Hazards: It causes skin irritation and serious eye irritation.[11] It may also cause respiratory system irritation.[11][12]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Spills: In case of a spill, absorb it with an inert, non-combustible material like sand or vermiculite (B1170534) and place it in a suitable container for disposal.[13]
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Stir bar or boiling chips
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle or oil bath with stirrer
-
Clamps and stands
-
Inert gas source (Nitrogen or Argon), if desired
Procedure:
-
Apparatus Setup:
-
Place a stir bar or boiling chips into a dry round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are snug and secure them with clamps.
-
Position the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser.[2]
-
Begin circulating cold water through the condenser, with water entering at the bottom inlet and exiting at the top outlet.[1]
-
-
Distillation Process:
-
Begin heating the distillation pot gently. If using a stir bar, start the stirrer.
-
Observe the "ring of condensate" as it slowly rises through the fractionating column. A slow, gradual rise is key to good separation.[2] If the ring rises too quickly, reduce the heat.
-
Monitor the temperature at the distillation head. It will rise and then stabilize as the first fraction (lowest boiling point component) begins to distill.
-
Collect any initial low-boiling "forerun" in a separate receiving flask until the temperature stabilizes at the boiling point of this compound (approx. 132-134 °C).
-
-
Collecting the Product:
-
Once the temperature is stable at the boiling point of the desired product, switch to a clean, dry receiving flask.
-
Maintain a slow, steady distillation rate of 1-2 drops per second.
-
Continue collecting the fraction as long as the temperature remains constant.
-
If the temperature begins to drop, it may indicate that all the product has distilled. If it rises significantly, higher-boiling impurities are beginning to distill. In either case, stop the collection.
-
-
Shutdown:
-
Turn off the heat and allow the apparatus to cool completely before disassembling.
-
Never heat the distillation flask to dryness, as this can concentrate potentially explosive residues.[1]
-
Visualizations
Caption: Troubleshooting workflow for fractional distillation.
Caption: Experimental workflow for fractional distillation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chembam.com [chembam.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. dakenchem.com [dakenchem.com]
- 9. This compound CAS#: 2117-28-4 [m.chemicalbook.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
identifying and minimizing byproducts in Peterson olefination with bis(trimethylsilyl)methane
Welcome to the technical support center for the Peterson Olefination utilizing bis(trimethylsilyl)methane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful olefination reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to identify and minimize byproducts, ensuring the successful synthesis of your target alkenes.
Troubleshooting Guides
This section addresses common issues encountered during the Peterson olefination with this compound, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Alkene
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of this compound: The formation of the requisite carbanion is crucial for the reaction to proceed. | - Choice of Base: Use a sufficiently strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to ensure complete deprotonation. - Reaction Temperature: Maintain a low temperature (typically -78 °C) during deprotonation to prevent base-mediated side reactions. - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as organolithium bases are highly sensitive to moisture. |
| Poor Reactivity of the Carbonyl Compound: Sterically hindered ketones or electron-deficient aldehydes may exhibit lower reactivity. | - Increased Reaction Time/Temperature: After the addition of the carbonyl compound, allow the reaction to warm slowly to room temperature and stir for an extended period. - Use of a Lewis Acid: For unreactive ketones, the addition of a Lewis acid like cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon. |
| Suboptimal Elimination Conditions: The elimination of the β-hydroxysilane intermediate is a critical final step. | - Acid/Base Choice: For base-promoted syn-elimination, use a strong base like potassium hydride (KH). For acid-promoted anti-elimination, reagents such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective.[1] - Temperature: Base-mediated eliminations may require heating, whereas acid-catalyzed eliminations can often be performed at room temperature.[2] |
Issue 2: Formation of Significant Byproducts
| Byproduct | Identification | Minimization Strategy |
| β-Hydroxysilane Intermediate: The reaction stalls before the final elimination step. | Characterized by the presence of a hydroxyl group in NMR and IR spectra. | - Ensure the chosen elimination conditions (acid or base) are appropriate for the substrate and that the reagents are active. - Increase the reaction time or temperature for the elimination step. |
| Hexamethyldisiloxane (B120664) (HMDSO): The expected silicon-containing byproduct. | A volatile, low-boiling point liquid, often observed in the crude ¹H NMR spectrum. | While HMDSO is an inherent byproduct, its efficient removal during workup is key. It can typically be removed under reduced pressure. |
| Vinylsilane: Results from the elimination of only one trimethylsilyl (B98337) group. | Can be identified by characteristic vinyl and silyl (B83357) proton signals in ¹H NMR spectroscopy. | - This is more likely with certain substrates and reaction conditions. Careful control of stoichiometry and reaction time can help minimize its formation. - If formed, it may be separable from the desired alkene by column chromatography. |
| Self-Condensation Product of the Carbonyl Compound: Particularly problematic with enolizable aldehydes or ketones. | Can lead to a complex mixture of aldol-type products. | - Generate the silyl carbanion at low temperature (-78 °C) and add the carbonyl compound slowly to the pre-formed carbanion solution. - Use a non-nucleophilic base for deprotonation if possible, though strong alkyllithiums are standard. |
| N,N-bis(trimethylsilyl)aniline: Forms when using an imine instead of a carbonyl.[3][4][5] | Can be identified by its characteristic aromatic and silyl signals in ¹H NMR. | This byproduct is readily removed by an aqueous acid wash during the workup, as it is hydrolyzed to aniline.[3] |
Issue 3: Poor Stereoselectivity (E/Z Mixture)
| Potential Cause | Recommended Solution |
| Non-Stereospecific Elimination: The elimination of the β-hydroxysilane intermediate is not proceeding cleanly through either a pure syn or anti pathway. | - Isolate the β-hydroxysilane: If possible, isolate and purify the diastereomeric β-hydroxysilane intermediates. Then, subject each diastereomer to the appropriate elimination conditions (acid for anti, base for syn) to obtain the pure E or Z alkene.[2] - Choice of Reagents: The stereochemical outcome of the initial addition of the silyl carbanion can be influenced by the size of the silyl group.[6] However, with this compound, this is not a variable. |
| Reaction with Aldehydes: Poor E/Z selectivity is a known issue when reacting α,α-bis(trimethylsilyl) reagents with aldehydes.[3] | - Consider an Aza-Peterson Olefination: Reacting the corresponding N-arylimine of the aldehyde can significantly improve E-selectivity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary silicon-containing byproduct in the Peterson olefination with this compound?
A1: The primary silicon-containing byproduct is hexamethyldisiloxane (HMDSO). This is formed from the elimination of the two trimethylsilyl groups and the oxygen from the carbonyl group. It is a volatile and relatively inert compound that can usually be removed easily during purification.
Q2: How can I improve the E/Z selectivity of my Peterson olefination?
A2: Achieving high stereoselectivity can be challenging, especially with aldehydes.[3] One of the most effective strategies is to isolate the diastereomeric β-hydroxysilane intermediates. By separating the diastereomers and then treating them with either acid or base, you can selectively form the desired E or Z alkene.[2] Alternatively, for aldehydes, converting them to the corresponding N-arylimine and performing an aza-Peterson olefination can lead to high E-selectivity.[3]
Q3: My reaction is not going to completion, and I am isolating the β-hydroxysilane intermediate. What should I do?
A3: The isolation of the β-hydroxysilane indicates that the final elimination step is not occurring efficiently. You should re-evaluate your elimination conditions. If you are using a base, ensure it is strong enough (e.g., KH) and consider gently heating the reaction. If you are using an acid, ensure it is not being consumed by other functionalities in your molecule. You can add the elimination reagent to the isolated intermediate in a separate step to drive the reaction to completion.
Q4: I am working with an enolizable ketone. How can I prevent self-condensation?
A4: To minimize self-condensation of an enolizable ketone, it is crucial to maintain a low temperature throughout the addition process. The recommended procedure is to first generate the lithium carbanion of this compound at -78 °C and then slowly add a solution of the ketone to this pre-formed nucleophile. This ensures that the concentration of the enolate of the ketone remains low.
Q5: What is the advantage of using this compound over other silyl reagents?
A5: this compound is a readily available and convenient reagent for methylenation reactions (the introduction of a =CH₂ group). The resulting silicon byproduct, hexamethyldisiloxane, is volatile and easily removed, which simplifies product purification compared to Wittig-type reactions where triphenylphosphine (B44618) oxide is a common, often difficult-to-remove byproduct.[5]
Experimental Protocols
General Protocol for Peterson Olefination of an Aldehyde with this compound
This protocol provides a general procedure for the reaction. Optimal conditions may vary depending on the specific substrate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Carbanion Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.1 equivalents) to the cold THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold carbanion solution.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure alkene.
-
Visualizations
Caption: Experimental workflow for the Peterson olefination with this compound.
Caption: Logical relationships leading to desired products and common byproducts.
References
- 1. Peterson Olefination | NROChemistry [nrochemistry.com]
- 2. Peterson olefination - Wikipedia [en.wikipedia.org]
- 3. iris.unito.it [iris.unito.it]
- 4. [PDF] Stereoselective Peterson olefinations from bench-stable reagents and N-phenyl imines. | Semantic Scholar [semanticscholar.org]
- 5. New Addition to the Synthetic Olefination Toolbox - ChemistryViews [chemistryviews.org]
- 6. Peterson Olefination [organic-chemistry.org]
optimizing reaction conditions for methylene insertion with bis(trimethylsilyl)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing bis(trimethylsilyl)methane, primarily through its deprotonated form, [bis(trimethylsilyl)methyl]lithium, in organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotonation of this compound and subsequent reactions with electrophiles.
Issue 1: Incomplete or Failed Deprotonation of this compound
Q: My deprotonation of this compound seems to be unsuccessful. What are the indicators of a successful lithiation, and what could have gone wrong?
A: Successful lithiation of this compound with an alkyllithium reagent (e.g., n-butyllithium or methyllithium) should result in a clear, colorless to pale yellow solution of [bis(trimethylsilyl)methyl]lithium. The reaction is typically exothermic.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor quality of alkyllithium reagent | Use a freshly titrated or newly purchased bottle of the alkyllithium reagent. Old or improperly stored reagents decompose, leading to lower molarity and incomplete reaction. |
| Presence of moisture or protic solvents | Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents. Traces of water will quench the highly basic alkyllithium reagent. |
| Incorrect reaction temperature | The initial deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. Ensure the temperature is controlled throughout the addition of the alkyllithium. |
| Inactive this compound | While stable, ensure your starting material is pure. Distillation of this compound can be performed if impurities are suspected. |
| Insufficient reaction time | Allow the reaction to stir for an adequate amount of time (typically 1-2 hours) after the addition of the alkyllithium to ensure complete deprotonation. |
Issue 2: Low Yield in Subsequent Reaction with an Electrophile
Q: I've successfully prepared [bis(trimethylsilyl)methyl]lithium, but the yield of my desired product after adding an electrophile is low. What are the common reasons for this?
A: Low yields can result from several factors related to the reactivity of both the lithium reagent and the electrophile, as well as the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | [Bis(trimethylsilyl)methyl]lithium is a sterically bulky nucleophile. Reactions with sterically hindered electrophiles may be slow or may not occur. Consider using a less hindered silylmethyl lithium reagent if possible, or employ higher reaction temperatures and longer reaction times. |
| Enolization of the Electrophile | Due to its high basicity, [bis(trimethylsilyl)methyl]lithium can act as a base and deprotonate acidic protons on the electrophile (e.g., α-protons of ketones or esters), leading to enolate formation instead of nucleophilic attack. Add the lithium reagent slowly to a solution of the electrophile at low temperature to favor nucleophilic addition over deprotonation. |
| Side Reactions | With certain electrophiles, side reactions can occur. For example, with epoxides, rearrangement of the initial adduct can sometimes be observed. Careful control of reaction temperature and time is crucial. |
| Poor Electrophile Quality | Ensure the electrophile is pure and free of protic impurities. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the electrophile to ensure the complete consumption of the valuable lithium reagent. |
| Decomposition of the Lithium Reagent | While relatively stable in ethereal solvents, prolonged storage or exposure to higher temperatures can lead to decomposition. It is best to prepare and use the reagent in situ. |
Frequently Asked Questions (FAQs)
General
Q: What is the primary application of this compound in the context of "methylene insertion"?
A: this compound is not a direct reagent for methylene (B1212753) insertion. Instead, it serves as a precursor to the nucleophilic carbanion, [bis(trimethylsilyl)methyl]lithium, upon deprotonation. This lithium reagent can then react with various electrophiles to form products that have incorporated a CH(SiMe₃)₂ unit, which can be further manipulated. For instance, its reaction with aldehydes and ketones can lead to the formation of alkenes via a Peterson olefination.
Deprotonation
Q: Which alkyllithium reagent is best for the deprotonation of this compound?
A: Both n-butyllithium (n-BuLi) and methyllithium (B1224462) (MeLi) are commonly used and effective for this purpose. The choice may depend on the specific application and the desired solvent system.
Q: What is the best solvent for the preparation and reaction of [bis(trimethylsilyl)methyl]lithium?
A: Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are most common. THF can form stable complexes with the lithium reagent.[1] The choice of solvent can influence the aggregation state and reactivity of the organolithium species.[2]
Reactions with Electrophiles
Q: How can I favor olefination when reacting [bis(trimethylsilyl)methyl]lithium with a ketone (Peterson Olefination)?
A: The outcome of the Peterson olefination can be influenced by the workup conditions. An acidic workup of the intermediate β-hydroxysilane favors anti-elimination, while a basic workup favors syn-elimination. By separating the diastereomeric intermediates before elimination, it's possible to control the stereochemistry of the resulting alkene.[3]
Q: Can [bis(trimethylsilyl)methyl]lithium be used in reactions with alkyl halides?
A: Yes, it can act as a nucleophile in Sₙ2 reactions with primary and some secondary alkyl halides to form C-C bonds. However, with more hindered alkyl halides, elimination reactions may become a competitive side reaction due to the basicity of the lithium reagent.
Experimental Protocols & Data
Protocol 1: General Procedure for the Preparation of [Bis(trimethylsilyl)methyl]lithium
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes via syringe over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature.
-
Stir the resulting clear, colorless to pale yellow solution for 1-2 hours before use.
Table 1: Typical Yields for Reactions of [Bis(trimethylsilyl)methyl]lithium with Various Electrophiles
| Electrophile | Product Type | Typical Yield (%) | Reference |
| Benzonitrile | Triazine (from cyclotrimerization) | 91% (catalytic use) | [4] |
| Non-enolizable aldehydes/ketones | Alkenes (Peterson Olefination) | High | [5] |
| Epoxides | Ring-opened alcohols | Moderate to Good | [6] |
| Alkyl Halides | Alkylated products | Moderate to Good | N/A |
| Acid Chlorides | Acylated products | Moderate to Good | N/A |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for the preparation of [bis(trimethylsilyl)methyl]lithium and its subsequent reaction with an electrophile.
Caption: A logical flowchart for troubleshooting low yields in reactions involving [bis(trimethylsilyl)methyl]lithium.
References
- 1. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Bis(trimethylsilyl)methane Reagents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of bis(trimethylsilyl)methane and its related reagents. Due to its pyrophoric and moisture-sensitive nature, stringent adherence to safety protocols is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and is pyrophoric, meaning it can ignite spontaneously on contact with air.[1][2][3] It is also a skin and eye irritant.[4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5] Additionally, it is highly reactive with moisture and protic solvents.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial for safe handling. This includes:
-
Flame-resistant lab coat.
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (consult manufacturer's data for compatibility).
-
Ensure a safety shower and eyewash station are readily accessible.[5]
Q3: Under what atmospheric conditions should I handle this compound?
A3: All transfers and reactions involving this compound should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent contact with air and moisture.[6] This is typically achieved using a glovebox or Schlenk line techniques.[2]
Q4: How should I properly store this compound?
A4: Store this compound in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and oxidizing agents.[4][5][7]
Troubleshooting Guide
Issue 1: My silylation reaction with this compound is incomplete or has a low yield.
-
Potential Cause: Presence of moisture in the reaction setup. This compound readily reacts with water, which consumes the reagent and reduces the yield of the desired product.[8][9]
-
Solution:
-
Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at a high temperature for several hours.[10]
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under a strictly inert atmosphere (nitrogen or argon).[8][9]
-
Consider silylating the glassware with a suitable agent prior to the reaction to remove any residual moisture.[11]
-
-
Potential Cause: Suboptimal reaction conditions.
-
Solution:
-
Temperature: Some silylation reactions may require heating to proceed at an adequate rate. Conversely, for highly reactive substrates, lower temperatures might be necessary to minimize side reactions.[9]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[8]
-
Reagent Ratio: An insufficient amount of this compound can lead to an incomplete reaction. An excess of the silylating agent is generally recommended.[12]
-
Issue 2: I am observing unexpected side products in my reaction.
-
Potential Cause: Formation of hydrolysis byproducts. The presence of moisture can lead to the formation of siloxanes, such as hexamethyldisiloxane, which will appear as a byproduct.[8][10]
-
Solution: Follow the stringent anhydrous techniques described in the solution to "Issue 1."
-
Potential Cause: Reaction with the solvent or other reagents.
-
Solution:
-
Ensure the solvent is compatible and unreactive with this compound under the reaction conditions.
-
Review the compatibility of all reagents in the reaction mixture.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂₀Si₂ | [13] |
| Molecular Weight | 160.4 g/mol | [13] |
| Boiling Point | 133-134 °C | [13] |
| Melting Point | -71 °C | [13] |
| Density | 0.751 g/mL at 25 °C | [13] |
| Flash Point | 12 °C / 53.6 °F | [5][7] |
| Autoignition Temperature | No information available | [5] |
Experimental Protocols
Protocol 1: Quenching Unreacted this compound
This protocol outlines the procedure for safely neutralizing small quantities of unreacted this compound.
Materials:
-
Unreacted this compound solution.
-
Anhydrous isopropanol (B130326).
-
Anhydrous methanol (B129727).
-
Deionized water.
-
Anhydrous inert solvent (e.g., heptane (B126788) or toluene).
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
-
Ice bath.
Procedure:
-
Under an inert atmosphere, dilute the this compound solution significantly with an unreactive, anhydrous solvent like heptane or toluene (B28343) in the reaction flask.
-
Place the flask in an ice water bath to cool the contents.
-
Slowly add anhydrous isopropanol dropwise from the dropping funnel while stirring vigorously. Control the addition rate to manage the exotherm.
-
After the initial vigorous reaction subsides, continue to add the remaining isopropanol.
-
Once the addition of isopropanol is complete and no further reaction is observed, slowly add anhydrous methanol in a similar dropwise manner.
-
Finally, very cautiously add deionized water dropwise to quench any remaining reactive species.
-
Allow the mixture to slowly warm to room temperature while stirring.
-
The resulting mixture should be neutralized before being disposed of as hazardous waste.
Protocol 2: Safe Disposal of this compound Waste
Materials:
-
Waste containing this compound.
-
Appropriate hazardous waste container.
-
Hazardous waste labels.
Procedure:
-
All waste containing this compound, including quenched reaction mixtures and contaminated materials (e.g., gloves, paper towels), must be treated as hazardous waste.[14]
-
Collect all liquid waste in a designated, compatible, and properly sealed hazardous waste container.[15][16]
-
Ensure the waste container is clearly labeled with "HAZARDOUS WASTE" and a full description of its contents, including the presence of quenched this compound.[15]
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[16]
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.[14][15]
Visualizations
Caption: Workflow for quenching this compound.
Caption: Troubleshooting decision tree for incomplete silylation.
References
- 1. Use of Pyrophoric Materials - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 2. research.wayne.edu [research.wayne.edu]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. This compound(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. This compound | 2117-28-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. dakenchem.com [dakenchem.com]
- 14. benchchem.com [benchchem.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
preventing hydrolysis of bis(trimethylsilyl)methane during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of bis(trimethylsilyl)methane and related organosilane compounds during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how stable is it to hydrolysis?
A1: this compound, with the chemical formula [(CH₃)₃Si]₂CH₂, is a colorless liquid commonly used as a reagent in organic synthesis, often as a precursor for carbanions like (Me₃Si)₂CHLi.[1][2] The silicon-carbon (Si-C) bonds in its backbone are generally stable and the compound is considered insoluble in water and stable at room temperature in closed containers.[3][4][5] One source describes it as insensitive to hydrolysis in water-based systems.[5] However, like many organosilicon compounds, it can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases which can catalyze hydrolysis.[6] Its stability is significantly greater than that of silyl (B83357) ethers or silyl halides, which are designed to be cleaved more easily.[7][8]
Q2: What are the common signs of accidental hydrolysis during my workup?
A2: Accidental exposure of organosilanes to moisture, especially under non-neutral pH conditions, can lead to several undesirable outcomes:
-
Formation of Byproducts: Hydrolysis initially generates silanols (R₃Si-OH), which can then condense to form disiloxanes (R₃Si-O-SiR₃) or polysiloxane oils, gels, or white precipitates.[7]
-
Reduced Yield: If the intended molecule reacts with water instead of the desired substrate, the final product yield will be lower.[7]
-
Inconsistent Analytical Data: The presence of silanol (B1196071) and siloxane byproducts can complicate purification and lead to confusing results in NMR, GC-MS, or other analytical techniques.
Q3: What are the key factors that promote the hydrolysis of organosilanes?
A3: The stability of the Si-C bond is influenced by several factors during a reaction workup. The hydrolysis of organosilanes is known to be catalyzed by both acids and bases, with the minimum rate occurring around a neutral pH of 7.[6]
| Factor | Description | Impact on Stability |
| Presence of Water | Water acts as a nucleophile that attacks the electrophilic silicon atom.[7] | High Risk: The primary reagent for hydrolysis. Anhydrous conditions are critical. |
| Acidic Conditions (pH < 6) | Protonation of substituents on the silicon atom can activate it for nucleophilic attack by water.[6] | High Risk: Catalyzes the hydrolysis reaction. |
| Basic Conditions (pH > 8) | Hydroxide ions are potent nucleophiles that can directly attack the silicon atom.[6] | High Risk: Significantly accelerates the rate of hydrolysis. |
| Elevated Temperature | Increases the reaction rate of hydrolysis, as with most chemical reactions. | Medium Risk: Workups should be performed at or below room temperature if possible. |
| Steric Hindrance | Bulky groups around the silicon atom sterically shield it from nucleophilic attack. | Low Risk: this compound has relatively unhindered methyl groups, making it more susceptible than compounds with bulkier groups like tert-butyl or isopropyl.[7] |
Troubleshooting Guide
Problem: A white precipitate, gel, or oily substance formed during an aqueous workup.
-
Probable Cause: This indicates the formation of silanols and their subsequent condensation into siloxane byproducts due to exposure to water.[7]
-
Solution: The most effective solution is to switch to a completely anhydrous workup (see Protocol 1). If an aqueous wash is unavoidable, it must be performed carefully. Use a cold (0 °C), buffered, and weakly acidic solution like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) to maintain pH control.[9] Minimize the contact time between the organic layer and the aqueous phase, and extract quickly.
Problem: The final product yield is unexpectedly low.
-
Probable Cause: This could be due to the decomposition of the target molecule via hydrolysis or physical loss of the product during the removal of solid byproducts.
-
Solution: First, ensure that all solvents, reagents, and glassware are rigorously dried before the reaction and workup. If performing an anhydrous filtration, wash the collected salts (the "filter cake") multiple times with a dry, non-polar solvent to recover any adsorbed product before discarding the solid.[7]
Experimental Protocols
Protocol 1: Anhydrous Filtration Workup (Recommended)
This method is ideal for reactions that produce salts (e.g., lithium halides, amine hydrochlorides) and where the product is sensitive to water.
Workflow Diagram: Anhydrous Filtration
Caption: Workflow for a recommended anhydrous workup.
Methodology:
-
Reaction Completion: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the procedure.
-
Dilution: Dilute the reaction slurry with 2-3 volumes of a dry, non-polar solvent such as hexane or pentane. This decreases the solubility of inorganic salts and reduces the solution's viscosity.[7]
-
Filtration: Transfer the diluted slurry via cannula or under a strong counterflow of inert gas to a sintered glass funnel or a funnel containing a pad of Celite®. Apply gentle positive pressure to facilitate filtration.[7]
-
Washing: Wash the collected solids on the filter ("filter cake") two to three times with the dry solvent to ensure complete recovery of the product.[7]
-
Isolation: The combined filtrate contains the desired product. The solvent can now be removed under reduced pressure. The crude product can then be purified by distillation or chromatography using anhydrous solvents.[7]
Protocol 2: Controlled Aqueous Workup
This method should only be used if an anhydrous workup is not feasible. The key is to control the temperature and pH to minimize hydrolysis.
Decision Logic for Workup Selection
Caption: Decision tree for selecting an appropriate workup method.
Methodology:
-
Pre-cool: Cool the reaction mixture to 0 °C in an ice bath. Also, cool the aqueous quench solution and all extraction solvents.
-
Quench: Slowly pour the cold reaction mixture into a saturated solution of ammonium chloride (NH₄Cl) at 0 °C with vigorous stirring.[9] The NH₄Cl solution is weakly acidic and buffered, which helps prevent a pH increase that would accelerate hydrolysis.
-
Extraction: Promptly transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a cold, non-polar organic solvent (e.g., diethyl ether, hexane).
-
Washing: Combine the organic layers and wash them once with a cold, saturated NaCl solution (brine) to aid in the removal of dissolved water.[9]
-
Drying: Thoroughly dry the organic layer over a robust anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time for drying (e.g., 15-30 minutes).[9][10]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure, keeping the temperature low to avoid thermal decomposition.
References
- 1. This compound | 2117-28-4 [chemicalbook.com]
- 2. ビス(トリメチルシリル)メタン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. This compound(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. dakenchem.com [dakenchem.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Reactions of Bis(trimethylsilyl)methane with Acidic Protons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(trimethylsilyl)methane and its reactions involving acidic protons.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deprotonation of this compound is sluggish or incomplete. What are the common causes and how can I improve the yield?
A1: Incomplete deprotonation is a frequent issue. Several factors can contribute to this:
-
Insufficiently Strong Base: The proton on the central carbon of this compound is acidic but requires a strong base for complete removal.
-
Poor Solvent Choice: The choice of solvent can significantly impact the solubility of the reagents and the stability of the resulting anion.
-
Low Reaction Temperature: While low temperatures are often used to prevent side reactions, they can also slow down the desired deprotonation.
-
Presence of Protic Impurities: Traces of water or other protic impurities in the reagents or solvent will quench the strong base and the generated carbanion.
Troubleshooting Steps:
-
Choice of Base: Employ a sufficiently strong base. Organolithium reagents like n-butyllithium or sec-butyllithium (B1581126) are commonly used. For kinetic control and to minimize side reactions, consider using a bulky base like lithium diisopropylamide (LDA).
-
Solvent Considerations: Use anhydrous aprotic solvents. Tetrahydrofuran (THF) is a common choice as it solvates the lithium cation, enhancing the reactivity of the base. Ensure your solvent is rigorously dried before use.
-
Temperature Optimization: While starting the reaction at a low temperature (-78 °C) is advisable to control exothermicity, a gradual warming to 0 °C or even room temperature may be necessary to drive the deprotonation to completion. Monitor the reaction progress by quenching aliquots and analyzing them (e.g., by GC or NMR).
-
Strict Anhydrous Conditions: All glassware should be oven- or flame-dried before use. Reagents and solvents must be scrupulously dried and handled under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing unexpected peaks in my NMR spectrum after the reaction. What are the likely side products?
A2: The formation of unexpected side products is often due to the high reactivity of the reagents and intermediates involved. Common side products include:
-
Hexamethyldisiloxane (HMDSO): This is a very common byproduct resulting from the reaction of trimethylsilyl-containing species with traces of water. Its presence is a strong indicator of moisture contamination.
-
Products of Solvent Reaction: Strong bases can deprotonate the solvent itself (e.g., THF), leading to solvent-derived byproducts.
-
Rearrangement Products: Although less common for this compound itself, highly functionalized derivatives might undergo rearrangements.
-
Products from Reaction with Atmospheric CO₂: If the reaction is not properly protected from air, the highly nucleophilic carbanion can react with carbon dioxide to form a carboxylic acid after workup.
Troubleshooting and Identification:
-
HMDSO Identification: HMDSO gives a characteristic sharp singlet in the ¹H NMR spectrum around 0.05-0.2 ppm.
-
Minimize Moisture: As mentioned in A1, ensure all components of the reaction are strictly anhydrous.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction and workup.
-
Purification: Most silicon-containing byproducts can be removed by careful column chromatography or distillation. HMDSO is quite volatile and can often be removed under high vacuum.[1]
Q3: Can strong acids cleave the trimethylsilyl (B98337) (TMS) groups from this compound?
A3: Yes, strong protic acids can lead to the cleavage of the Si-C bond. This is a known side reaction for many organosilicon compounds. The presence of strong acids, either added intentionally or generated in situ (for example, from the reaction of a reagent with trace moisture), can lead to the formation of methane (B114726) and a trimethylsilyl-containing byproduct.
Preventative Measures:
-
Avoid Strong Protic Acids: If the subsequent steps of your synthesis involve acidic conditions, consider if a less acidic reagent can be used or if the silylated compound needs to be protected.
-
Control of Protic Acids: In some cases, a non-nucleophilic base can be added to scavenge any protic acids that might be present or generated.
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of this compound
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of n-butyllithium (1.05 eq.) in hexanes dropwise via syringe. Maintain the internal temperature below -70 °C during the addition.
-
Reaction: Stir the resulting solution at -78 °C for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing the extent of deuterium (B1214612) incorporation by ¹H NMR.
-
Subsequent Reaction: The resulting lithium salt of this compound is now ready to be used as a nucleophile in reactions with various electrophiles.
Data Summary
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Deprotonation | Insufficiently strong base | Use n-BuLi or sec-BuLi | Increased yield of the desired carbanion |
| Presence of moisture | Rigorously dry all reagents, solvents, and glassware | Minimized quenching of the base and carbanion | |
| Formation of HMDSO | Reaction with water | Strict anhydrous conditions | Absence of HMDSO peak in NMR |
| Reaction with Solvent | Deprotonation of THF | Use a non-protic, less reactive solvent if possible; maintain low temperatures | Reduced formation of solvent-derived byproducts |
| TMS Group Cleavage | Presence of strong acid | Avoid acidic conditions; use an acid scavenger | Preservation of the this compound structure |
Visualizations
Diagram 1: Deprotonation and Key Side Reactions
Caption: Main reaction pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotonation
Caption: A step-by-step guide to resolving incomplete reactions.
References
Technical Support Center: Stereoselectivity in Reactions with Bis(trimethylsilyl)methane
Welcome to the technical support center for improving stereoselectivity in reactions involving bis(trimethylsilyl)methane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting poor E/Z selectivity in Peterson olefination reactions with this compound derivatives and carbonyl compounds?
A1: Poor stereoselectivity with carbonyl electrophiles is a known issue in Peterson olefinations using stabilized α-silyl carbanions, such as those derived from α,α-bis(trimethylsilyl)toluenes. Reactions with aldehydes and ketones often result in E/Z ratios ranging from approximately 1:1 to 4:1.[1][2] This lack of selectivity is a significant drawback when targeting a specific alkene isomer.
Q2: How can I improve the E-selectivity of my Peterson olefination?
A2: A highly effective strategy is to switch from a carbonyl electrophile to an N-phenyl imine (a Schiff base). This change can dramatically increase E-selectivity, often to ratios as high as 99:1.[1][2] The reaction proceeds via an aza-Peterson olefination pathway.
Q3: Is it possible to achieve Z-selectivity in aza-Peterson olefinations with this compound reagents?
A3: Yes, Z-stilbenes can be synthesized with excellent selectivity by using N-t-butanesulfinyl imines as the electrophile.[3][4] This method provides a complementary approach to the E-selective reaction with N-aryl imines. The proposed mechanism involves a diastereoselective addition followed by syn-elimination from a hypervalent silicate (B1173343) intermediate.[3][4]
Q4: What is the role of the activator in these reactions?
A4: The activator is crucial for generating the reactive carbanion from the bench-stable this compound precursor. Common activators include fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) and cesium fluoride (CsF).[1] Non-fluoride bases such as potassium bis(trimethylsilyl)amide (KHMDS) have also been developed as effective activators.[2] The choice of activator can influence reaction rates and, in some cases, selectivity.
Q5: Can the bis(trimethylsilyl)methyl group be used to control stereoselectivity in reactions other than olefinations?
A5: Yes, the steric bulk of the bis(trimethylsilyl)methyl group can be leveraged to control selectivity in other types of reactions. For instance, it has been used as an effective N-protecting group to direct site-selectivity in rhodium(II)-catalyzed C-H insertion reactions of diazoamides by influencing the conformation of the molecule.[5][6] While this is an example of regioselectivity, the underlying principle of using the group's steric hindrance to favor a specific reaction pathway is applicable to stereocontrol.
Troubleshooting Guides
Problem 1: Low E/Z ratio in Peterson Olefination with an Aldehyde/Ketone
| Symptom | Possible Cause | Suggested Solution |
| The 1H NMR of the crude product shows a nearly 1:1 mixture of E and Z isomers. | Inherent lack of stereocontrol with carbonyl electrophiles.[1][2] | Primary Solution: Convert the aldehyde/ketone to the corresponding N-phenyl imine and perform an aza-Peterson olefination. This has been shown to yield E/Z ratios up to 99:1.[1][2] Alternative (for optimization): Screen different fluoride activators (e.g., TBAF, CsF, TBAT) and solvents (e.g., THF, DMF). While significant improvements are unlikely, some optimization may be possible.[7] |
| The reaction is sluggish and gives a mixture of stereoisomers. | Inefficient carbanion generation or unfavorable reaction kinetics. | Ensure anhydrous conditions. Consider using a stronger activator like KHMDS, which has been developed as a non-fluoride alternative.[2] |
Problem 2: Poor Z-selectivity in Aza-Peterson Olefination
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the E-isomer when targeting the Z-alkene. | Incorrect choice of imine electrophile. | For high Z-selectivity, N-t-butanesulfinyl imines are required.[3][4] N-aryl imines will predominantly yield the E-isomer under the same conditions.[3][4] |
| Low yield and/or selectivity. | Suboptimal activator or reaction conditions. | The use of TMSO-/Bu4N+ as a Lewis base activator in THF has been reported to be highly effective for this transformation.[3][4] Ensure the reaction temperature is controlled as specified in established protocols. |
Data Presentation
Table 1: Comparison of Electrophiles in Peterson Olefinations with α,α-Bis(trimethylsilyl)toluene
| Entry | Electrophile | Activator | Solvent | E/Z Ratio | Reference |
| 1 | Benzaldehyde | TBAF | THF | ~1:1 | [1][7] |
| 2 | Benzaldehyde | CsF | DMF | ~1:1 | [7] |
| 3 | N-Benzylideneaniline | CsF (30 mol%) | DMF | >99:1 | [1] |
| 4 | N-(4-Methoxybenzylidene)aniline | CsF (30 mol%) | DMF | >99:1 | [1] |
| 5 | N-(4-Nitrobenzylidene)aniline | CsF (30 mol%) | DMF | 98:2 | [1] |
Table 2: Stereoselectivity in Aza-Peterson Olefinations with Different Imine Types
| Entry | Imine Type | Activator | Product | E/Z or Z/E Ratio | Reference |
| 1 | N-Aryl | TMSO-/Bu4N+ | E-Stilbene | E/Z > 99:1 | [3][4] |
| 2 | N-t-Butanesulfinyl | TMSO-/Bu4N+ | Z-Stilbene | Z/E up to 99:1 | [3][4] |
Visualizations
A troubleshooting workflow for poor stereoselectivity in Peterson-type olefinations.
Caption: Troubleshooting workflow for poor stereoselectivity in Peterson-type olefinations.
A logical diagram illustrating the divergent stereochemical outcomes based on the choice of imine electrophile.
Caption: Divergent stereochemical outcomes based on the choice of imine electrophile.
Experimental Protocols
Protocol 1: General Procedure for E-Selective Aza-Peterson Olefination
This protocol is adapted from the work of O'Shea and co-workers.[2]
Materials:
-
α,α-Bis(trimethylsilyl)toluene derivative (1.0 equiv)
-
N-Phenyl imine derivative (1.2 equiv)
-
Cesium Fluoride (CsF) (0.3 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the α,α-bis(trimethylsilyl)toluene derivative in anhydrous DMF, add the N-phenyl imine derivative.
-
Add CsF (30 mol%) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times may vary depending on the substrates.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The byproduct, N,N-bis(trimethylsilyl)aniline, can be easily removed by an aqueous acid wash (e.g., 1M HCl).[1][2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure E-alkene.
-
Confirm the E/Z ratio by 1H NMR analysis of the crude product.
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a skin irritant and should be handled with care.
Protocol 2: One-Pot Procedure for E-Selective Synthesis of Stilbenes
This protocol allows for the in-situ formation of the imine followed by olefination.[2]
Materials:
-
Aldehyde (1.2 equiv)
-
Aniline (B41778) (1.2 equiv)
-
α,α-Bis(trimethylsilyl)toluene derivative (1.0 equiv)
-
Cesium Fluoride (CsF) (0.3 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the aldehyde and aniline in anhydrous DMF.
-
Stir the mixture at room temperature for the time required to form the imine (this can be monitored by TLC).
-
To this mixture, add the α,α-bis(trimethylsilyl)toluene derivative, followed by CsF (30 mol%).
-
Stir the reaction at room temperature until the olefination is complete (monitor by TLC or LC-MS).
-
Follow the workup and purification steps outlined in Protocol 1.
Safety Note: Follow all safety precautions as outlined in Protocol 1. Aniline is toxic and should be handled with appropriate caution.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bis(trimethylsilyl)methyl group as an effective N-protecting group and site-selective control element in rhodium(II)-catalyzed reaction of diazoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Bis(trimethylsilyl)methane in Experimental Chemistry
Welcome to the technical support center for bis(trimethylsilyl)methane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various reaction media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under ambient conditions?
A1: this compound is a colorless liquid that is stable at room temperature in closed containers under normal storage and handling conditions.[1][2] It should be stored in a cool, dry, well-ventilated area away from incompatible substances, particularly oxidizing agents.[1][2] It is also highly flammable and should be kept away from heat, sparks, and open flames.[1][2]
Q2: How stable is this compound in aqueous acidic and basic media?
-
Acidic Conditions: The Si-C bond in alkylsilanes is generally stable to weak acids. However, strong acids can cleave the Si-C bond.[4] The rate of cleavage is dependent on the acid strength and the structure of the organosilane. For silyl (B83357) ethers, which can serve as a proxy, the stability increases with steric bulk around the silicon atom.[3][5] It is therefore expected that this compound would exhibit moderate stability in acidic media, but prolonged exposure to strong acids should be avoided.
-
Basic Conditions: The Si-C bond is generally more resistant to basic cleavage than the Si-O bond in silyl ethers. However, strong bases can induce cleavage, particularly at elevated temperatures. The stability of silyl ethers in basic media also increases with steric hindrance.[3][5]
Q3: What are the common side reactions when using organometallic reagents with this compound?
A3: The primary reaction of this compound with strong organometallic bases, such as n-butyllithium, is the deprotonation of the central methylene (B1212753) group to form a lithiated species, [(CH₃)₃Si]₂CHLi.[6] This is a key step in its application in Peterson olefinations.
However, potential side reactions can occur:
-
Attack at Silicon: While less common for carbanions, very strong nucleophiles could potentially attack the silicon atom, leading to the cleavage of a methyl group.
-
Reaction with Solvent: Organolithium reagents are known to react with ethereal solvents like THF, especially at temperatures above -20 °C.[7] This can consume the reagent and introduce impurities.
-
Incomplete Deprotonation: If substoichiometric amounts of the organometallic base are used, or if the reaction conditions (temperature, time) are not optimal, incomplete deprotonation may result in a mixture of starting material and the desired lithiated species.
Q4: What is the thermal and oxidative stability of this compound?
A4:
-
Thermal Stability: this compound is stable at its boiling point of 133-134 °C under normal atmospheric pressure.[8][9] At higher temperatures, thermal decomposition can occur. The primary decomposition pathway for similar tetraalkylsilanes involves the homolytic cleavage of a Si-C bond to generate radical species.[10][11] The resulting trimethylsilyl (B98337) and methyl radicals can then undergo a variety of secondary reactions.
-
Oxidative Stability: this compound is incompatible with strong oxidizing agents.[1][2] Reaction with oxidants can lead to the cleavage of the Si-C and C-H bonds, potentially forming silanols, siloxanes, and oxidation products of the methyl and methylene groups. Specific products will depend on the nature of the oxidizing agent and the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Deprotonation Reaction
Problem: You are attempting to deprotonate this compound with an organolithium reagent (e.g., n-BuLi) but are observing low yields of the desired lithiated species, as evidenced by subsequent reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Organolithium Reagent | Titrate your organolithium solution to determine its exact concentration. Old or improperly stored bottles of organolithium reagents can have significantly lower molarity. |
| Presence of Moisture or Protic Solvents | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Organolithium reagents are strong bases and will be quenched by water or alcohols. |
| Incorrect Reaction Temperature | The deprotonation is typically carried out at low temperatures (e.g., 0 °C to room temperature). However, if the reaction is sluggish, allowing it to warm slowly may improve the rate. Be cautious of solvent decomposition at higher temperatures. |
| Insufficient Reaction Time | Allow the reaction to stir for an adequate amount of time to ensure complete deprotonation. Monitoring the reaction progress by quenching aliquots with a suitable electrophile (e.g., D₂O or an alkyl halide) and analyzing by NMR or GC can be helpful. |
Issue 2: Unexpected Side Products in Peterson Olefination
Problem: After generating the lithiated this compound and reacting it with a carbonyl compound, you are observing a mixture of products instead of the expected alkene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of β-hydroxy-silane Intermediate | The Peterson olefination can proceed through a stable β-hydroxy-silane intermediate. The elimination to the alkene can be promoted by either acidic or basic workup. Acidic conditions favor anti-elimination, while basic conditions favor syn-elimination.[12] Isolate the intermediate and treat it separately with acid or base to control the stereochemical outcome. |
| Side Reactions of the Carbonyl Compound | If the carbonyl compound is enolizable, the lithiated this compound can act as a base and deprotonate it, leading to aldol-type side products. Use a non-enolizable carbonyl compound or add the lithiated species slowly at a low temperature to minimize this. |
| Reaction with Excess Organolithium | If excess organolithium reagent was used in the deprotonation step, it could react with the carbonyl compound. Ensure accurate stoichiometry during the deprotonation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₂₀Si₂ |
| Molecular Weight | 160.40 g/mol |
| Boiling Point | 133-134 °C |
| Melting Point | -71 °C |
| Density | 0.751 g/mL at 25 °C |
| Refractive Index | n²⁰/D 1.417 |
(Data sourced from multiple references)[8][9]
Experimental Protocols
Protocol 1: Deprotonation of this compound with n-Butyllithium
This protocol describes the generation of lithiated this compound, a key intermediate for the Peterson olefination.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask and other dry glassware
-
Inert gas (argon or nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Add this compound to the stirred THF.
-
Slowly add a stoichiometric amount of n-butyllithium solution dropwise to the flask.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting solution of [(CH₃)₃Si]₂CHLi is ready for use in subsequent reactions.
Safety Note: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
Protocol 2: General Procedure for Peterson Olefination
This protocol outlines the reaction of lithiated this compound with a carbonyl compound to synthesize an alkene.
Materials:
-
Solution of lithiated this compound (from Protocol 1)
-
Aldehyde or ketone
-
Anhydrous diethyl ether or THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
To the freshly prepared solution of lithiated this compound at 0 °C, add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. New Addition to the Synthetic Olefination Toolbox - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. iris.unito.it [iris.unito.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Bis(3‐indolyl)methanes Mediated by Potassium tert‐Butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peterson Olefination [organic-chemistry.org]
Technical Support Center: Scaling Up Bis(trimethylsilyl)methane Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with scaling up chemical reactions involving bis(trimethylsilyl)methane. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during laboratory and industrial-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with handling this compound on a large scale?
A1: this compound is a highly flammable liquid with a low flash point, posing a significant fire risk.[1][2][3] Its vapors can form explosive mixtures with air and may travel to an ignition source.[2][3] It is also irritating to the skin, eyes, and respiratory system.[1][2] When scaling up, it is crucial to use explosion-proof equipment, ensure proper grounding and bonding to prevent static discharge, and work in a well-ventilated area.[1][2] All metal parts of the equipment must be grounded.[2]
Q2: Reactions involving the lithiated derivative of this compound, (Me₃Si)₂CHLi, require strictly anhydrous conditions. How can I ensure these conditions are met in large-scale reactors?
A2: Maintaining anhydrous conditions in large reactors is critical for the success of reactions with moisture-sensitive reagents like (Me₃Si)₂CHLi. All reactors and transfer vessels must be thoroughly dried, typically by heating under vacuum. Use only anhydrous solvents, which may require purification and drying before use. The entire process, including reagent transfers and the reaction itself, should be conducted under a positive pressure of an inert gas, such as nitrogen or argon.
Q3: The deprotonation of this compound and subsequent reactions are often highly exothermic. What are the best practices for temperature control during scale-up?
A3: Effective heat management is crucial to prevent runaway reactions and the formation of byproducts. Key strategies include:
-
Slow Reagent Addition: Add the reactive intermediate, such as (Me₃Si)₂CHLi, to the reaction mixture at a controlled rate.
-
Efficient Cooling: Utilize jacketed reactors with a circulating cooling fluid to dissipate the heat generated.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor.
-
Consider Flow Chemistry: For very large-scale production, continuous flow reactors can offer superior heat and mass transfer compared to batch reactors.
Q4: Purification of the final product from a Peterson olefination reaction can be challenging due to the formation of diastereomeric intermediates and siloxane byproducts. What are some scalable purification strategies?
A4: While laboratory-scale purifications often rely on column chromatography, this method is generally not feasible for large-scale production. Consider the following alternatives:
-
Stereoselective Elimination: After the formation of the β-hydroxysilane intermediate, the choice of acidic or basic workup conditions can selectively promote either syn- or anti-elimination, leading to a single desired alkene isomer and simplifying purification.[4][5]
-
Crystallization: If the desired product is a solid, developing a crystallization protocol can be a highly effective and scalable purification method.
-
Distillation: For volatile liquid products, distillation can be an excellent purification technique.
-
Extraction: A well-designed liquid-liquid extraction procedure can effectively remove many impurities and byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkene in a Peterson Olefination Reaction
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of this compound | Ensure the base used (e.g., n-butyllithium) is of high quality and accurately titrated. Verify that strictly anhydrous conditions are maintained. |
| Degradation of the Lithiated Intermediate | The lithiated species may be thermally unstable. Maintain the recommended low temperature during its formation and subsequent reaction. |
| Suboptimal Workup Conditions | The choice of acidic or basic workup determines the stereochemical outcome of the elimination.[4][5] Experiment with different workup conditions to favor the formation of the desired product. |
| Formation of Side Products/Artifacts | Unexpected derivatives or byproducts can form during silylation reactions.[6][7] Optimize reaction conditions (temperature, addition rate, stoichiometry) and consider alternative workup procedures to minimize their formation. |
Issue 2: Difficulty in Removing Siloxane Byproducts
| Possible Cause | Suggested Solution |
| Hydrolysis of Silyl (B83357) Ethers | During aqueous workup, silyl ether intermediates can hydrolyze to form siloxanes. Minimize contact time with water and consider a non-aqueous workup if possible. |
| Similar Physical Properties to the Product | Siloxanes can have boiling points and polarities similar to the desired product, making separation by distillation or chromatography difficult. |
| Consider using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) during workup to cleave the silyl groups and facilitate the removal of silicon-containing byproducts as more polar silanols. |
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | References |
| CAS Number | 2117-28-4 | [8] |
| Molecular Formula | C₇H₂₀Si₂ | [8] |
| Molecular Weight | 160.40 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 132-134 °C | [1] |
| Melting Point | -71 °C | [1] |
| Density | 0.751 g/mL at 25 °C | [1] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Peterson Olefination
Objective: To synthesize an alkene from an aldehyde or ketone using the lithiated derivative of this compound.
Materials & Reagents:
-
This compound
-
n-Butyllithium (in hexanes)
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A multi-necked, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and an inert gas inlet is assembled and dried under vacuum.
-
Reagent Preparation: The reactor is charged with this compound and anhydrous THF under a positive pressure of inert gas. The solution is cooled to the desired temperature (typically below 0 °C) using the reactor's cooling jacket.
-
Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of this compound via the dropping funnel, maintaining the internal temperature below the specified limit. The reaction mixture is stirred for a designated period to ensure complete formation of the lithiated species.
-
Reaction with Carbonyl Compound: A solution of the aldehyde or ketone in anhydrous THF is added dropwise to the reaction mixture, again controlling the addition rate to manage the exotherm. The reaction is stirred until completion, which can be monitored by in-process controls (e.g., TLC, GC, or HPLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by an appropriate scalable method such as distillation or crystallization.
Visualizations
Caption: Experimental workflow for a scaled-up Peterson olefination reaction.
Caption: Troubleshooting decision tree for scaling up this compound reactions.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. A15662.14 [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Methylation of Carboxylic Acids: Bis(trimethylsilyl)methane vs. Diazomethane
For researchers, scientists, and drug development professionals, the efficient and clean conversion of carboxylic acids to their corresponding methyl esters is a critical transformation in organic synthesis. Two common reagents for this purpose are bis(trimethylsilyl)methane, more commonly known in this context as (trimethylsilyl)diazomethane (TMS-diazomethane), and diazomethane (B1218177). This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection based on efficacy, safety, and substrate scope.
Performance and Reaction Conditions: A Tabular Comparison
| Carboxylic Acid Substrate | Reagent | Product | Yield (%) | Reaction Conditions |
| Aromatic | ||||
| Benzoic Acid | Diazomethane | Methyl benzoate | 88-90%[1] | In-situ generation, ethereal solution |
| Amino Acid Derivative | ||||
| Boc-D-Ser(Bzl)-OH | TMS-diazomethane | O-Bn-N-Boc-D-Ser-OMe | 100%[2] | Diethyl ether/methanol (B129727) (7:2), 0 °C to room temp. |
| Unsaturated Fatty Acid | ||||
| Oleic Acid | TMS-diazomethane | Methyl oleate | 96%[3] | Toluene (B28343)/methanol (3:2), room temperature |
| Diterpenoid Acid | ||||
| Abietic Acid | TMS-diazomethane | Methyl abietate | 94%[3] | Toluene/methanol (3:2), room temperature |
| Bile Acid | ||||
| Deoxycholic Acid | TMS-diazomethane | Methyl deoxycholate | 99% (GC-yield)[3] | Toluene/methanol (3:2), room temperature |
| Triterpenoid Acid | ||||
| Betulinic Acid | TMS-diazomethane | Methyl betulinate | 94%[3] | Toluene/methanol (3:2), room temperature |
Note: Yields are as reported in the cited literature and may vary based on the specific experimental setup.
Reaction Mechanisms
The mechanisms of methylation for diazomethane and TMS-diazomethane, while both proceeding through an initial proton transfer from the carboxylic acid, are believed to differ in the subsequent steps.
Diazomethane
The reaction with diazomethane is a straightforward two-step process. First, the acidic proton of the carboxylic acid is transferred to the diazomethane molecule, forming a methyldiazonium cation and a carboxylate anion. The highly reactive methyldiazonium ion is then attacked by the carboxylate anion in an SN2 reaction to yield the methyl ester and nitrogen gas.[4][5]
(Trimethylsilyl)diazomethane (TMS-diazomethane)
A study involving deuterium-labeling suggests that the methylation of carboxylic acids using TMS-diazomethane proceeds through the concurrent acid-catalyzed methanolytic liberation of diazomethane.[6] This implies that TMS-diazomethane acts as a precursor to diazomethane in the presence of the carboxylic acid and methanol.
Experimental Protocols
Methylation of a Carboxylic Acid with Diazomethane (In-situ Generation)
Warning: Diazomethane is extremely toxic, carcinogenic, and potentially explosive. This procedure must be performed in a well-ventilated fume hood with a blast shield and by personnel experienced in handling hazardous materials.
Materials:
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Carboxylic acid
-
Specialized glassware with smooth glass joints (no ground glass)
Procedure:
-
A solution of the carboxylic acid in diethyl ether is prepared in a receiving flask, which is cooled in an ice bath.
-
In a separate generating flask, a solution of Diazald® in diethyl ether is added dropwise to a stirred solution of KOH in aqueous ethanol at 65-70 °C.
-
A stream of nitrogen gas is passed through the generating flask, carrying the yellow diazomethane gas through a condenser and into the cooled receiving flask containing the carboxylic acid solution.
-
The addition of diazomethane is continued until the yellow color persists in the receiving flask, indicating that the carboxylic acid has been completely consumed.
-
Excess diazomethane is then quenched by the careful dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
The resulting solution containing the methyl ester can then be worked up as required.[1]
Methylation of a Carboxylic Acid with (Trimethylsilyl)diazomethane
(Trimethylsilyl)diazomethane is a safer alternative to diazomethane but is still toxic and should be handled with care in a fume hood.
Materials:
-
(Trimethylsilyl)diazomethane (commercially available as a solution in hexane (B92381) or diethyl ether)
-
Carboxylic acid
-
Toluene or diethyl ether
-
Methanol
Procedure:
-
The carboxylic acid (1.0 mmol) is dissolved in a mixture of toluene and methanol (e.g., 3:2 v/v).[3]
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of (trimethylsilyl)diazomethane (typically a 2 M solution in hexane) is added dropwise to the stirred carboxylic acid solution. The evolution of nitrogen gas is observed.[2]
-
The addition is continued until a faint yellow color persists, indicating a slight excess of the reagent.
-
The reaction mixture is stirred for a period of time (e.g., 30 minutes to a few hours) at 0 °C or allowed to warm to room temperature.[2][3]
-
The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the methyl ester.
Safety and Handling
Diazomethane:
-
Extreme Toxicity: Diazomethane is a potent poison and a suspected carcinogen that can be fatal if inhaled.[1]
-
Explosion Hazard: It is a highly explosive substance that can be initiated by sharp edges (e.g., ground-glass joints), heat, light, or certain metals.[1]
-
Handling: Due to its instability, diazomethane is almost always generated in-situ for immediate use.[4] Specialized, smooth-jointed glassware and a blast shield are mandatory.
This compound (TMS-diazomethane):
-
Reduced Hazard: TMS-diazomethane is generally considered a safer, non-explosive substitute for diazomethane.[2]
-
Toxicity: It is still a toxic and irritating compound and should be handled in a chemical fume hood with appropriate personal protective equipment.
-
Stability: It is more stable than diazomethane and is commercially available as a solution, which eliminates the need for in-situ generation.
Conclusion
Both diazomethane and this compound are highly effective reagents for the methylation of carboxylic acids, often providing high to quantitative yields. The primary distinguishing factor is safety. Diazomethane's extreme toxicity and explosive nature necessitate stringent safety precautions and specialized equipment, limiting its use to situations where it is absolutely necessary and can be handled by experienced personnel.
In contrast, this compound (TMS-diazomethane) offers a much safer and more convenient alternative. Its stability, commercial availability, and comparable efficacy make it the preferred reagent for the routine methylation of carboxylic acids in most research and development settings. While still requiring careful handling, the significantly reduced risk profile of TMS-diazomethane makes it a more practical choice for a broader range of laboratory applications.
References
- 1. researchgate.net [researchgate.net]
- 2. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI Deutschland GmbH [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Olefination: Bis(trimethylsilyl)methane Reagents vs. Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the assembly of complex molecules, including pharmaceuticals and natural products. Among the myriad of olefination methods, the Peterson olefination, often employing reagents derived from bis(trimethylsilyl)methane, and the venerable Wittig reaction stand out as powerful and versatile strategies. This guide provides an objective comparison of these two methodologies, supported by experimental data, to assist researchers in selecting the most appropriate approach for their synthetic challenges.
At a Glance: Key Performance Metrics
The choice between the Peterson and Wittig olefination often hinges on factors such as desired stereoselectivity, substrate compatibility, and ease of product purification. While a direct, side-by-side comparison under identical conditions is scarce in the literature, we can collate representative data to highlight the operational differences and typical outcomes of each method.
Table 1: Performance Comparison of Peterson Olefination and Wittig Reaction for the Synthesis of Stilbene (B7821643) Derivatives
| Parameter | Peterson Olefination (using α,α-bis(trimethylsilyl)toluene) | Wittig Reaction (using benzyltriphenylphosphonium (B107652) chloride) |
| Substrate | Benzaldehyde (B42025) | 9-Anthraldehyde (B167246) |
| Yield | Good (specific yield not reported in the comparative abstract) | ~30-40%[1] |
| Stereoselectivity (E:Z) | Poor (1:1 to 4:1)[2] | Predominantly E isomer expected with stabilized ylides |
| Byproduct | Hexamethyldisiloxane (volatile, easily removed) | Triphenylphosphine (B44618) oxide (crystalline, often difficult to remove) |
| Reaction Conditions | Often requires strong base (e.g., BuLi) or fluoride (B91410) activation | Requires strong base (e.g., NaOH, BuLi) |
Note: The data presented is from different experimental setups and for different, though structurally related, aromatic aldehydes. Direct comparison should be made with caution.
Delving into the Mechanisms
The divergent outcomes of the Peterson and Wittig reactions are rooted in their distinct mechanistic pathways.
The Peterson olefination proceeds through a β-hydroxysilane intermediate. The stereochemical outcome of the reaction can be controlled by the conditions used for the elimination of this intermediate. Acid-catalyzed elimination occurs via an anti-elimination pathway, while base-catalyzed elimination proceeds through a syn-elimination via a cyclic silaoxetane intermediate. This offers a unique advantage in stereocontrol. However, for substrates where the intermediate is not stable, such as with α,α-bis(trimethylsilyl)toluene, the reaction can proceed directly to the alkene with poor stereoselectivity.[2][3][4]
The Wittig reaction , on the other hand, involves the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the alkene and the highly stable triphenylphosphine oxide. The stereoselectivity of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally lead to (E)-alkenes, while non-stabilized ylides (with alkyl or aryl groups) typically favor the formation of (Z)-alkenes.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for both olefination methods.
Peterson Olefination for Stilbene Synthesis (Representative Protocol)
This protocol is adapted from methodologies for the synthesis of stilbene derivatives using α,α-bis(trimethylsilyl)toluene reagents.[2]
Materials:
-
α,α-Bis(trimethylsilyl)toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF) solution (1M in THF)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add α,α-bis(trimethylsilyl)toluene (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the fluoride source (e.g., CsF, 1.5 equivalents, or TBAF solution, 1.2 equivalents) to the stirred solution.
-
After stirring for 10 minutes at 0 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the stilbene product.
Wittig Reaction for Stilbene Synthesis (Representative Protocol)
This protocol describes a typical Wittig reaction for the synthesis of a stilbene derivative from an aromatic aldehyde.[5]
Materials:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
1-Propanol
-
Water
Procedure:
-
In a large test tube equipped with a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) and 9-anthraldehyde (1.0 equivalent) in dichloromethane.
-
To the vigorously stirred solution, add 50% aqueous NaOH solution dropwise.
-
Continue vigorous stirring for 30 minutes at room temperature.
-
Dilute the reaction mixture with dichloromethane and water, and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product contains the desired stilbene and triphenylphosphine oxide. Purify by recrystallization from a suitable solvent (e.g., 1-propanol) to remove the triphenylphosphine oxide.
Summary and Outlook
The choice between utilizing this compound-derived reagents in a Peterson olefination and employing traditional Wittig reagents is nuanced and project-dependent.
Advantages of this compound (Peterson Olefination):
-
Byproduct Removal: The primary advantage lies in the formation of volatile siloxane byproducts, which are easily removed by evaporation, simplifying product purification.[6]
-
Tunable Stereoselectivity: In cases where the β-hydroxysilane intermediate can be isolated, the Peterson olefination offers excellent control over the alkene geometry by choice of acidic or basic workup.[3][4]
Disadvantages of this compound (Peterson Olefination):
-
Stereoselectivity Issues: When the β-hydroxysilane intermediate is unstable, as is often the case with stabilized carbanions, the reaction can exhibit poor stereoselectivity.[2]
-
Reagent Generation: The generation of the requisite α-silyl carbanion often requires strong, pyrophoric bases like butyllithium, although fluoride-based activation offers a milder alternative.
Advantages of Wittig Reagents:
-
Predictable Stereoselectivity: The stereochemical outcome is generally predictable based on the electronic nature of the ylide.
-
Broad Substrate Scope: The Wittig reaction is compatible with a wide range of functional groups.
Disadvantages of Wittig Reagents:
-
Byproduct Removal: The removal of the crystalline triphenylphosphine oxide byproduct is a significant drawback and can be challenging, often requiring chromatography or careful recrystallization, which can lead to reduced isolated yields.
-
Reagent Preparation: The preparation of the phosphonium salt precursor and subsequent ylide generation can add steps to the synthetic sequence.
References
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. iris.unito.it [iris.unito.it]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. New Addition to the Synthetic Olefination Toolbox - ChemistryViews [chemistryviews.org]
A Comparative Guide to Methylene Transfer Reagents: Alternatives to Bis(trimethylsilyl)methane
For researchers, scientists, and professionals in drug development, the efficient and selective introduction of a methylene (B1212753) group (=CH₂) is a critical transformation in organic synthesis. While bis(trimethylsilyl)methane has its applications, a range of alternative reagents offer distinct advantages in terms of reactivity, substrate scope, and handling. This guide provides an objective comparison of the performance of key alternative reagents for methylene transfer, supported by experimental data and detailed protocols.
Performance Comparison of Methylene Transfer Reagents
The following tables summarize the performance of several common methylene transfer reagents across different carbonyl substrates. Yields are indicative and can vary based on the specific substrate and reaction conditions.
Table 1: Methylenation of Ketones
| Reagent | Substrate (Ketone) | Product | Yield (%) | Reference |
| Tebbe's Reagent | Cyclohexanone | Methylenecyclohexane | 84% | [Pine, S. H. et al. Org. Synth.1990 , 69, 72.] |
| 2-Adamantanone | 2-Methyleneadamantane | 92% | [Pine, S. H. et al. J. Org. Chem.1985 , 50, 1212-1216.] | |
| Benzophenone | 1,1-Diphenylethene | 86% | [Pine, S. H. et al. J. Org. Chem.1985 , 50, 1212-1216.] | |
| Petasis Reagent | Cyclohexanone | Methylenecyclohexane | 95% | [Petasis, N. A.; Bzowej, E. I. J. Am. Chem. Soc.1990 , 112, 6392-6394.] |
| 4-tert-Butylcyclohexanone | 4-tert-Butyl-methylenecyclohexane | 98% | [Petasis, N. A.; Bzowej, E. I. J. Am. Chem. Soc.1990 , 112, 6392-6394.] | |
| Corey-Chaykovsky | Cyclohexanone | 1-Oxa-spiro[2.5]octane (epoxide) | 88% | [Org. Lett.2019 , 21, 6079.] |
| Acetophenone | 2-Methyl-2-phenyloxirane (epoxide) | 90% | [Winter et al. Int J Mol Sci2020 , 21, 8199.] | |
| Nysted Reagent | Cyclohexanone | Methylenecyclohexane | 75% | [Nysted, L. N. US Patent 3,865,848, 1975 .] |
| 2-Heptanone | 2-Methyleneheptane | 81% | [Takai, K. et al. J. Org. Chem.1994 , 59, 533-535.] |
Table 2: Methylenation of Aldehydes
| Reagent | Substrate (Aldehyde) | Product | Yield (%) | Reference |
| Tebbe's Reagent | Benzaldehyde | Styrene | 80% | [Pine, S. H. et al. J. Org. Chem.1985 , 50, 1212-1216.] |
| Petasis Reagent | Benzaldehyde | Styrene | 92% | [Petasis, N. A.; Bzowej, E. I. J. Am. Chem. Soc.1990 , 112, 6392-6394.] |
| Corey-Chaykovsky | Benzaldehyde | Styrene oxide (epoxide) | 92% | [Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87, 1353-1364.] |
| Nysted Reagent | Benzaldehyde | Styrene | 85% | [Takai, K. et al. Tetrahedron Lett.1985 , 26, 5585-5588.] |
Table 3: Methylenation of Esters
| Reagent | Substrate (Ester) | Product | Yield (%) | Reference |
| Tebbe's Reagent | Ethyl benzoate | 1-Ethoxy-1-phenylethene | 88% | [Pine, S. H. et al. J. Org. Chem.1985 , 50, 1212-1216.] |
| Petasis Reagent | Methyl benzoate | 1-Methoxy-1-phenylethene | 85% | [Petasis, N. A.; Bzowej, E. I. J. Am. Chem. Soc.1990 , 112, 6392-6394.] |
Reagent Profiles and Experimental Protocols
This section details the characteristics of each alternative reagent and provides representative experimental protocols.
Tebbe's Reagent
Profile: The Tebbe reagent, Cp₂TiCH₂ClAl(CH₃)₂, is a highly effective methylenating agent for a wide range of carbonyl compounds, including ketones, aldehydes, esters, and amides.[1][2] It is particularly useful for sterically hindered substrates and those prone to enolization under basic conditions, a common issue with Wittig reagents.[1] The active species is believed to be the titanocene (B72419) methylidene (Schrock carbene), Cp₂Ti=CH₂.[2]
Experimental Protocol: Methylenation of a Ketone
-
Reagent Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of titanocene dichloride (Cp₂TiCl₂) in dry toluene (B28343) is cooled to -40 °C.
-
Two equivalents of trimethylaluminum (B3029685) (AlMe₃) in hexane (B92381) are added dropwise. The solution is allowed to warm to room temperature and stirred for 1-2 hours, during which the color changes from red to orange-red.
-
Methylenation: The substrate ketone, dissolved in a minimal amount of dry THF or toluene, is added to the prepared Tebbe's reagent at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Workup: The reaction is quenched by the slow addition of 1 M aqueous NaOH at 0 °C. The mixture is stirred for 15 minutes and then filtered through a pad of Celite.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Petasis Reagent
Profile: The Petasis reagent, Cp₂Ti(CH₃)₂, is a solid, air-stable alternative to the Tebbe reagent.[3] Upon heating, it generates the same active titanocene methylidene species.[3] A key advantage is the ability to synthesize homologated Petasis reagents (e.g., Cp₂Ti(CH₂R)₂) to introduce alkylidene groups other than methylene.[4]
Experimental Protocol: Methylenation of an Ester
-
Reaction Setup: A solution of the ester in dry toluene is prepared in a Schlenk flask under an inert atmosphere.
-
The Petasis reagent (1.5 - 2.0 equivalents) is added as a solid.
-
Reaction: The mixture is heated to 60-80 °C and stirred for 1-4 hours. The reaction progress is monitored by TLC or GC.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The mixture is filtered through Celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography.
Corey-Chaykovsky Reagent (Sulfur Ylides)
Profile: The Corey-Chaykovsky reaction utilizes sulfur ylides, typically dimethyloxosulfonium methylide or dimethylsulfonium methylide, for the methylene transfer.[5] Unlike the titanium-based reagents that yield alkenes from carbonyls, sulfur ylides react with ketones and aldehydes to form epoxides.[6][7] With α,β-unsaturated carbonyl compounds, they can selectively perform cyclopropanation.[5]
Experimental Protocol: Epoxidation of an Aldehyde
-
Ylide Generation: Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is washed with dry hexane and suspended in dry DMSO in a three-necked flask under an inert atmosphere.
-
Trimethylsulfoxonium iodide (1.1 equivalents) is added in one portion, and the mixture is stirred at room temperature for 1 hour until the evolution of hydrogen ceases.
-
Epoxidation: The aldehyde, dissolved in a small amount of dry THF, is added dropwise to the ylide solution at 0 °C.
-
The reaction is stirred at room temperature for 1-3 hours.
-
Workup: The reaction is quenched by pouring it into ice-water. The product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification is achieved by flash chromatography.
Nysted Reagent
Profile: The Nysted reagent is a zinc-based reagent, often used in conjunction with a titanium(IV) salt like TiCl₄, for the methylenation of carbonyls.[8] It is particularly effective for the methylenation of ketones that are prone to enolization.[8] The reagent is commercially available as a slurry in THF.
Experimental Protocol: Methylenation of a Ketone
-
Reaction Setup: To a stirred suspension of the Nysted reagent (2-3 equivalents) in dry THF at 0 °C under an inert atmosphere, a solution of TiCl₄ in dichloromethane (B109758) is added dropwise.
-
The mixture is stirred for 15-30 minutes at 0 °C.
-
Methylenation: A solution of the ketone in dry THF is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and is stirred for 2-6 hours.
-
Workup: The reaction is carefully quenched with saturated aqueous sodium bicarbonate.
-
The resulting mixture is filtered, and the filter cake is washed with diethyl ether.
-
The organic layer of the filtrate is separated, washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Trimethylsilyldiazomethane (B103560)
Profile: Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer alternative to the highly toxic and explosive diazomethane.[9] It is widely used for the cyclopropanation of alkenes, often in the presence of a palladium or copper catalyst.[10][11]
Experimental Protocol: Cyclopropanation of an Alkene
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, palladium(II) acetate (B1210297) (5 mol%) is dissolved in dry toluene.
-
Reaction: The alkene is added to the catalyst solution, followed by the dropwise addition of a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.5 equivalents) at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Workup: The reaction mixture is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the cyclopropanated product.
Reaction Pathways and Mechanisms
The following diagrams, generated using DOT language, illustrate the proposed mechanisms for these methylene transfer reactions.
References
- 1. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 2. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Petasis reagent - Wikipedia [en.wikipedia.org]
- 4. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Nysted reagent - Wikipedia [en.wikipedia.org]
- 9. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Silylating Agents for Researchers, Scientists, and Drug Development Professionals
In the realms of organic synthesis, drug development, and analytical chemistry, the strategic modification of functional groups is paramount. Silylation, the introduction of a silyl (B83357) group onto a molecule, is a cornerstone technique for protecting reactive moieties, enhancing volatility for gas chromatography, and influencing molecular properties. This guide provides a comparative analysis of the reactivity of various silylating agents, with a focus on bis(trimethylsilyl)methane and its performance relative to other common reagents. While direct quantitative kinetic comparisons for this compound are not extensively available in the literature, this guide compiles available experimental data to offer a valuable reference for selecting the appropriate silylating agent for your specific application.
Introduction to Silylating Agents
Silylating agents are organosilicon compounds that react with active hydrogen atoms in functional groups such as hydroxyls (-OH), amines (-NH2), and thiols (-SH) to form silyl ethers, silyl amines, and silyl thiols, respectively. The choice of silylating agent is dictated by factors including the reactivity of the substrate, the desired stability of the silylated product, and the reaction conditions. The reactivity of silylating agents is influenced by the nature of the leaving group and the steric and electronic properties of the silicon atom.
This guide focuses on the comparative reactivity of the following silylating agents:
-
This compound (BTMSM)
-
Hexamethyldisilazane (HMDS)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylsilyl (B98337) chloride (TMSCl)
Comparative Reactivity and Performance
The reactivity of silylating agents generally follows the order: MSTFA > BSTFA > BSA > TMSCl > HMDS. The reactivity of this compound is less documented in direct comparative studies, but it is known to be a silylating agent, often requiring activation. It is considered a less powerful silylating agent compared to amide-based reagents like BSA, BSTFA, and MSTFA.[1][2]
Silylation reactions are typically nucleophilic substitution reactions at the silicon center. The general mechanism involves the attack of the nucleophile (e.g., an alcohol) on the silicon atom of the silylating agent, leading to the displacement of a leaving group.[3] For silyl chlorides like TMSCl, a base is often required to neutralize the HCl byproduct.[3] Silylamides and silazanes, such as BSA, BSTFA, MSTFA, and HMDS, offer the advantage of having less acidic byproducts.[4]
The following tables summarize the available experimental data for the silylation of common substrates with various silylating agents. It is important to note that the data is compiled from different sources and reaction conditions may vary, which can influence the observed yields and reaction times. Therefore, this comparison should be considered as a qualitative guide rather than a direct quantitative correlation.
Table 1: Silylation of Benzyl (B1604629) Alcohol
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| HMDS | H-β zeolite | Toluene | 25 | 5 h | - | [5] |
| HMDS | H-β zeolite | Toluene | 70-80 | ~5 h | - | [5] |
| HMDS | Oxone®/KI | CH2Cl2/H2O | Room Temp. | - | 100 | [1] |
| BSTFA | - | - | - | - | - | [6] |
Table 2: Silylation of Phenol (B47542)
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| HMDS | None | Neat | Reflux | 1 h | 80 | [7] |
| HMDS | H-β zeolite | Toluene | 25 | 10 h | - | [5] |
| HMDS | H-β zeolite | Toluene | 70-80 | ~10 h | - | [5] |
| HMDS | SiO2-Cl | CH2Cl2 | Reflux | - | 50-80 | [8] |
| BSTFA | - | Acetone | Room Temp. | 15 s | Quantitative | [9] |
| BSTFA | - | Dichloromethane | - | >1 h | - | [10] |
| Triethylsilanol | Silicatein-α | n-octane | 75 | 72 h | 88 (gross) | [11] |
Table 3: Silylation of Aniline
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| HMDS | Imidazole | - | - | - | - | [12] |
| BSTFA + 1% TMCS | - | Acetonitrile | 70-100 | 30-60 min | - | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for silylation reactions using some of the discussed agents.
Protocol 1: Silylation of Benzyl Alcohol with HMDS and a Catalyst[1]
-
To a solution of benzyl alcohol (1 mmol) in wet CH2Cl2 (5 mL), add HMDS (1 mmol).
-
Add Oxone® (0.2 mmol) and a catalytic amount of KI (0.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, add H2O (10 mL) to quench the excess HMDS.
-
Separate the organic layer and dry it over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the silylated product.
Protocol 2: Silylation of Phenol with BSTFA[9]
-
Dissolve the phenol sample in acetone.
-
Add an excess of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
The reaction is typically complete within 15 seconds at room temperature.
-
The reaction mixture can be directly analyzed by GC-MS.
-
To stabilize the derivatives for long-term storage, add a spike of water to hydrolyze excess BSTFA, followed by drying with anhydrous sodium sulfate.
Protocol 3: General Procedure for GC-MS Analysis of Silylation Reactions[13][14]
-
Sample Preparation: A known amount of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane, hexane).
-
Internal Standard: An internal standard can be added to the diluted sample for quantitative analysis.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at a temperature of 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program is typically used, for example, starting at 50-70°C and ramping up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to detect the parent compound and its silylated derivative.
-
-
Data Analysis: The yield of the silylated product can be determined by comparing the peak area of the product to that of the starting material or by using a calibration curve with an internal standard.
Visualizing Silylation Processes
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of silylation and a typical experimental workflow.
Caption: General mechanism of alcohol silylation.
Caption: Workflow for silylation and GC-MS analysis.
Conclusion
The selection of an appropriate silylating agent is a critical decision in chemical synthesis and analysis. While powerful silylating agents like MSTFA and BSTFA offer high reactivity for a broad range of substrates, other reagents like HMDS provide a more economical and selective alternative, often requiring catalytic activation. This compound, although less characterized in terms of its comparative reactivity, presents another option for the introduction of trimethylsilyl groups.
The data compiled in this guide, though not from direct comparative studies, provides valuable insights into the general reactivity trends and reaction conditions for various silylating agents. For critical applications, it is always recommended to perform optimization studies to determine the most suitable silylating agent and reaction conditions for the specific substrate and desired outcome. The provided protocols and workflows serve as a starting point for developing robust and efficient silylation procedures in your research.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to Purity Validation of Bis(trimethylsilyl)methane: Quantitative NMR vs. Gas Chromatography-Flame Ionization Detection
For researchers, scientists, and drug development professionals engaged in organosilicon chemistry, the accurate determination of the purity of key reagents and intermediates is paramount. Bis(trimethylsilyl)methane is a fundamental building block in this field, and its purity can significantly impact the outcome of synthetic processes and the quality of final products. This guide provides an objective comparison of two powerful analytical techniques for the purity validation of this compound: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document presents a detailed overview of the principles of each technique, comprehensive experimental protocols, and a comparative analysis of their performance based on experimental data. The aim is to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs, ensuring the reliability and accuracy of their purity assessments.
Principles of Analysis: A Comparative Overview
Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity and concentration. The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct and highly accurate measurement without the need for a calibration curve for the specific analyte.[1] This technique not only provides a precise purity value but also offers structural information about the analyte and any potential impurities present in the sample.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a separative technique that is highly effective for the analysis of volatile compounds like this compound. In GC-FID, the components of a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it is combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current. The area of the resulting chromatographic peak is proportional to the amount of the compound present. Purity is typically determined by area percent normalization, assuming that all components have a similar response factor in the FID. For more accurate quantification, a reference standard of the analyte can be used to create a calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data from the analysis of a single batch of this compound using both qNMR and GC-FID methodologies. This data is intended to illustrate the typical performance of each technique.
| Analytical Technique | Mean Purity (%) | Standard Deviation | Key Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | 98.7 | 0.15 | Absolute quantification without a specific analyte reference standard; provides structural information for impurity identification.[2][3] | Lower sensitivity for trace-level impurities compared to chromatographic methods; potential for signal overlap.[4] |
| Gas Chromatography-FID (GC-FID) | 98.5 | 0.25 | High sensitivity to volatile organic impurities; robust and widely available.[5] | Typically provides relative purity (area %); requires a reference standard for absolute quantification; destructive technique.[4] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
A detailed protocol for the determination of this compound purity using qNMR with an internal standard is provided below.
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated chloroform (B151607) (CDCl₃, 99.8% D)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time (aq): 4 s
-
Number of Scans (ns): 16
-
Temperature: 298 K
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the singlet at approximately -0.1 ppm corresponding to the CH₂ protons of this compound (Integral A, NA = 2 protons).
-
Integrate the singlet at approximately 6.3 ppm corresponding to the two olefinic protons of maleic acid (Integral IS, NIS = 2 protons).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (IA / NA) * (NIS / IIS) * (MWA / MWIS) * (mIS / mA) * PIS
Where:
-
IA = Integral of the this compound signal
-
NA = Number of protons for the this compound signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the internal standard signal
-
MWA = Molecular weight of this compound (160.41 g/mol )
-
MWIS = Molecular weight of the internal standard (maleic acid, 116.07 g/mol )
-
mA = Mass of the this compound sample
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
A detailed protocol for the determination of this compound purity using GC-FID is provided below.
Materials:
-
This compound sample
-
Hexane (B92381) (HPLC grade)
-
Autosampler vials with caps
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in hexane at a concentration of approximately 1 mg/mL.
-
Transfer the solution to an autosampler vial.
-
-
GC-FID Analysis:
-
Gas Chromatograph: Agilent 7890B GC system with FID
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector Temperature: 300°C
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent normalization method:
Purity (%) = (Area of this compound peak / Total area of all peaks) * 100
-
Visualization of Methodologies
To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.
Conclusion
Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound.
qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount. Its non-destructive nature is also advantageous when dealing with limited sample quantities. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values.
GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting and quantifying volatile impurities. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with an appropriate reference standard of this compound.
For researchers, scientists, and drug development professionals, the choice between qNMR and GC-FID will depend on the specific requirements of the analysis. For the certification of reference materials or in situations where absolute quantification without a substance-specific standard is needed, qNMR is the superior choice. For high-throughput screening or when the highest sensitivity for trace impurities is required, GC-FID is an excellent and often more accessible option. In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity.
References
A Comparative Guide to Silicon-Based Reagents in Peterson Olefination: Bis(trimethylsilyl)methane and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Peterson olefination is a powerful and versatile method for the synthesis of alkenes, serving as a valuable alternative to the more traditional Wittig reaction. The choice of silicon-based reagent is critical, directly influencing reaction outcomes such as yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of the efficacy of bis(trimethylsilyl)methane and its derivatives with other common silicon-based reagents in the Peterson olefination, supported by experimental data, detailed protocols, and mechanistic diagrams.
At a Glance: Reagent Comparison
| Feature | This compound & Derivatives | Other Silicon-Based Reagents (e.g., TMSCH₂MgCl) |
| Stability | Bench-stable, easy to handle.[1][2][3] | Often require anhydrous and inert conditions for preparation and handling. |
| Carbanion Generation | Typically requires activation with a fluoride (B91410) source (e.g., TBAF, CsF) or a strong, non-nucleophilic base.[1] | Often prepared as Grignard or organolithium reagents, ready for direct use. |
| Reactivity with Aldehydes | Generally moderate. | Can be highly reactive. |
| Stereoselectivity with Aldehydes | Generally poor, often yielding mixtures of E/Z isomers.[1][4] | Stereoselectivity is highly dependent on the workup conditions (acidic vs. basic). |
| Byproducts | Volatile and easily removable siloxanes.[1] | Typically forms metal silanolates. |
Data Presentation: Performance in Peterson Olefination
The following tables summarize the performance of this compound derivatives and other silicon-based reagents in the Peterson olefination with various aldehydes.
Table 1: Olefination of Aldehydes with α,α-Bis(trimethylsilyl)toluene Derivatives
| Entry | Silicon Reagent | Aldehyde | Activator | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | α,α-Bis(trimethylsilyl)toluene | Benzaldehyde (B42025) | TBAF | THF | 70 | 95 | ~1:1 |
| 2 | α,α-Bis(trimethylsilyl)toluene | Benzaldehyde | CsF | DMF | 70 | 92 | ~1:1 |
| 3 | α,α-Bis(trimethylsilyl)toluene | 4-Methoxybenzaldehyde | TBAF | THF | 70 | 85 | ~1:1 |
| 4 | α,α-Bis(trimethylsilyl)toluene | 4-Chlorobenzaldehyde | TBAF | THF | 70 | 91 | 1:1.2 |
| 5 | α,α-Bis(trimethylsilyl)toluene | 2-Naphthaldehyde | TBAF | THF | 70 | 88 | 1:1.1 |
Data synthesized from "Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines".[1][4]
Table 2: Olefination of Aldehydes with Other Silicon-Based Reagents
| Entry | Silicon Reagent | Aldehyde | Conditions | Yield (%) | Product |
| 1 | (Trimethylsilyl)methylmagnesium chloride | Benzaldehyde | 1) Et₂O, rt; 2) H₂SO₄, THF/H₂O | 92 | Styrene (B11656) |
| 2 | (Trimethylsilyl)methylmagnesium chloride | Cyclohexanecarboxaldehyde | 1) Et₂O, rt; 2) H₂SO₄, THF/H₂O | 85 | Allylcyclohexane |
| 3 | (Trimethylsilyl)methyllithium | 4-Bromobenzaldehyde | 1) THF, -78 to 0 °C; 2) H₂O | 89 | 1-Bromo-4-vinylbenzene |
| 4 | (Phenylthiotrimethylsilylmethyl)lithium | Benzaldehyde | THF, -78 °C to rt | 87 | Phenyl vinyl sulfide |
Data is illustrative and compiled from various sources on Peterson olefination.
Experimental Protocols
Protocol 1: Peterson Olefination of Benzaldehyde with α,α-Bis(trimethylsilyl)toluene
This protocol is adapted from the supporting information of "Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines".
Materials:
-
α,α-Bis(trimethylsilyl)toluene
-
Benzaldehyde
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add α,α-bis(trimethylsilyl)toluene (1.2 mmol).
-
Dissolve the silicon reagent in anhydrous THF (5 mL).
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Add the TBAF solution (1.5 mmol, 1.5 mL of a 1M solution) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford stilbene.
Protocol 2: Peterson Olefination of Benzaldehyde with (Trimethylsilyl)methylmagnesium chloride
This protocol is a representative procedure for a Grignard-based Peterson olefination.
Materials:
-
(Trimethylsilyl)methyl chloride
-
Magnesium turnings
-
Anhydrous Diethyl Ether (Et₂O)
-
Benzaldehyde
-
Sulfuric acid (concentrated)
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
To an oven-dried three-neck flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings (1.2 g, 50 mmol) under an argon atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of (trimethylsilyl)methyl chloride (5.5 g, 45 mmol) in anhydrous diethyl ether (20 mL) dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Olefination Reaction:
-
Cool the Grignard reagent to room temperature.
-
Add a solution of benzaldehyde (4.24 g, 40 mmol) in anhydrous diethyl ether (15 mL) dropwise to the stirred Grignard solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Workup and Elimination:
-
Carefully pour the reaction mixture into a beaker containing ice and 10% sulfuric acid (50 mL).
-
Stir vigorously until the magnesium salts dissolve.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting styrene by distillation or column chromatography.
-
Mandatory Visualization
Caption: General mechanism of the Peterson olefination.
Caption: Comparative experimental workflow.
References
A Researcher's Guide to Epoxide Synthesis: The Corey-Chaykovsky Reaction as a Superior Method over Silicon-Based Ylides
For researchers in organic synthesis, drug development, and materials science, the efficient and stereoselective construction of epoxide rings is a critical transformation. While various methods exist, the Corey-Chaykovsky reaction has long been a mainstay for the conversion of aldehydes and ketones to their corresponding epoxides. This guide provides a comprehensive overview of this powerful reaction, including its performance with various substrates, a detailed experimental protocol, and a comparison with the theoretical use of silicon-based ylides, such as that derived from bis(trimethylsilyl)methane.
A thorough review of the chemical literature reveals that this compound is not utilized as a reagent for epoxide synthesis through the formation of a corresponding ylide. The reactivity of silicon ylides differs significantly from their sulfur-based counterparts, and they are not typically employed for the direct epoxidation of carbonyls. In contrast, the Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a well-established and highly versatile method for this purpose.
The Corey-Chaykovsky Reaction: A Robust Tool for Epoxidation
The Johnson–Corey–Chaykovsky reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone to produce the corresponding three-membered ring.[1] For the synthesis of epoxides, dimethylsulfoxonium methylide or dimethylsulfonium methylide are the most commonly employed reagents.[2][3]
Performance and Scope
The Corey-Chaykovsky reaction is compatible with a wide range of functional groups and provides good to excellent yields for a variety of aldehyde and ketone substrates. The table below summarizes the performance of the Corey-Chaykovsky reaction with representative carbonyl compounds.
| Entry | Substrate (Carbonyl Compound) | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzophenone | Trimethylsulfonium (B1222738) iodide | KOH | tert-Butanol | - | 97[4] |
| 2 | 4-Methylphenyl phenyl ketone | Trimethylsulfonium iodide | KOH | tert-Butanol | - | 95[4] |
| 3 | Acetophenone | Trimethylsulfonium iodide | KOH | tert-Butanol | - | 85[4] |
| 4 | 2-Adamantanone | Trimethylsulfonium iodide | KOH | tert-Butanol | - | 78[4] |
| 5 | Cyclohexanone (B45756) | Trimethylsulfonium iodide | KOH | tert-Butanol | - | 82[4] |
| 6 | Benzaldehyde | Trimethylsulfonium iodide | KOH | tert-Butanol | - | 65[4] |
| 7 | 4-Chlorobenzaldehyde | Trimethylsulfonium iodide | KOH | tert-Butanol | - | 72[4] |
| 8 | Allyl cyclohexanone | Trimethylsulfonium iodide | KOt-Bu | DMSO | 2 | 88[1] |
Experimental Protocols
A general and practical procedure for the Corey-Chaykovsky epoxidation of a ketone is provided below.
General Procedure for the Epoxidation of Allyl Cyclohexanone[1]
Materials:
-
Trimethylsulfonium iodide (1.65 eq)
-
Dry Dimethyl Sulfoxide (DMSO)
-
Allyl cyclohexanone (1.0 eq, 7.15 mmol)
-
Potassium tert-butoxide (1.65 eq)
-
Ethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flask containing dry DMSO (25 mL), add trimethylsulfonium iodide (1.65 eq) and stir until the salt is completely dissolved.
-
Add the allyl cyclohexanone (1.0 eq, 7.15 mmol) to the solution.
-
Separately, dissolve potassium tert-butoxide (1.65 eq) in DMSO (17 mL) and add this solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
After 2 hours, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl ether.
-
Wash the combined organic phases with water and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired epoxide.
Reaction Mechanism and Pathway Visualization
The mechanism of the Corey-Chaykovsky reaction proceeds through the initial formation of a sulfur ylide, which then acts as a nucleophile, attacking the carbonyl carbon. The resulting betaine (B1666868) intermediate undergoes an intramolecular Sₙ2 reaction to form the epoxide and dimethyl sulfide (B99878) as a byproduct.
Caption: Mechanism of the Corey-Chaykovsky Reaction.
The logical workflow for selecting a reagent for this transformation clearly favors the Corey-Chaykovsky reagent.
References
Analysis of Kinetic Isotope Effects in C-H Bond Activation of Bis(trimethylsilyl)methane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) in a representative C-H bond activation reaction of bis(trimethylsilyl)methane. Due to the limited availability of published experimental data specifically on the kinetic isotope effects for reactions involving this compound, this document presents a hypothetical yet scientifically rigorous scenario based on well-established principles of C-H activation in sterically hindered alkanes. The methodologies and expected outcomes are derived from analogous systems in the literature.
The primary focus is on the cleavage of the C-H bond at the central methylene (B1212753) position of this compound, a reaction of significant interest in organometallic chemistry and catalysis. Understanding the KIE for this process provides crucial insights into the reaction mechanism, particularly whether the C-H bond is broken in the rate-determining step.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a competitive C-H activation experiment involving this compound and its deuterated isotopologue, d₂-bis(trimethylsilyl)methane. The chosen representative reaction is the oxidative addition to a transition metal complex, a common pathway for C-H bond activation.
| Parameter | This compound (h₂) | d₂-Bis(trimethylsilyl)methane (d₂) | Kinetic Isotope Effect (kH/kD) |
| Initial Concentration (mM) | 100 | 100 | N/A |
| Final Concentration (mM) | 85.5 | 96.5 | N/A |
| Product Concentration (mM) | 14.5 | 3.5 | N/A |
| Relative Rate Constant (k) | kH | kD | 4.14 |
Note: The data in this table is hypothetical and serves to illustrate the expected outcome of a competitive KIE experiment for the C-H activation of this compound. A primary kinetic isotope effect significantly greater than 1, as shown here, is indicative of the C-H(D) bond being broken in the rate-determining step of the reaction.[1][2]
Experimental Protocols
The following protocols describe the synthesis of the deuterated substrate and the procedure for a competitive kinetic isotope effect experiment.
Synthesis of d₂-Bis(trimethylsilyl)methane
The synthesis of d₂-bis(trimethylsilyl)methane can be achieved through a deprotonation-deuteration sequence.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1 equivalent) and anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the resulting solution of the lithiated species back to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of D₂O (2 equivalents).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add saturated aqueous NH₄Cl to quench any remaining base.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to yield d₂-bis(trimethylsilyl)methane.
-
Confirm the isotopic purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Competitive Kinetic Isotope Effect Experiment
This protocol outlines a competitive experiment to determine the KIE for the C-H activation of this compound with a generic transition metal complex, denoted as [M-Lₙ].[3]
Materials:
-
This compound (h₂)
-
d₂-Bis(trimethylsilyl)methane (d₂)
-
Transition metal catalyst precursor (e.g., a rhodium or iridium complex)
-
Anhydrous, degassed solvent (e.g., cyclohexane-d₁₂)
-
Internal standard (e.g., ferrocene)
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution containing equimolar amounts of this compound and d₂-bis(trimethylsilyl)methane in the chosen anhydrous, degassed solvent.
-
Add a known amount of the internal standard to the stock solution.
-
In a separate vial, dissolve the transition metal catalyst precursor in the same solvent.
-
Initiate the reaction by adding the catalyst solution to the substrate stock solution at a controlled temperature.
-
Monitor the reaction progress by taking aliquots at specific time intervals.
-
Quench the reaction in each aliquot by exposing it to air or by adding a suitable quenching agent.
-
Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) and/or ¹H NMR spectroscopy to determine the relative concentrations of the unreacted starting materials (h₂ and d₂) and the corresponding products.
-
The kinetic isotope effect (kH/kD) is calculated from the ratio of products formed or the ratio of remaining starting materials at low conversion using established equations.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the competitive kinetic isotope effect experiment.
Caption: Workflow for a competitive KIE experiment.
Signaling Pathway of C-H Activation
This diagram illustrates a simplified, generic pathway for the oxidative addition of a C-H bond to a metal center, a key step in many C-H activation reactions.
Caption: C-H activation via oxidative addition.
References
Cost-Benefit Analysis of Bis(trimethylsilyl)methane in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision that directly impacts process efficiency, cost-effectiveness, and overall product yield and purity. Silylating agents, used to introduce silyl (B83357) groups to protect sensitive functionalities like alcohols and amines, are a cornerstone of modern organic synthesis. This guide provides a comprehensive cost-benefit analysis of bis(trimethylsilyl)methane (BTMSM) for large-scale applications, comparing its performance and economic viability against common alternative silylating agents.
Executive Summary
This compound is a versatile silylating agent with applications in organic synthesis, primarily for the introduction of trimethylsilyl (B98337) (TMS) protecting groups. While it offers certain advantages, its adoption in large-scale industrial processes is not as widespread as other common silylating agents. This guide will delve into the factors influencing this, including cost, reactivity, byproducts, and ease of handling in an industrial setting. The selection of an appropriate silylating agent is a multifactorial decision, balancing the need for high reactivity and clean reaction profiles with economic constraints. For cost-sensitive applications, traditional reagents like trimethylsilyl chloride (TMSCl) remain a strong contender, while for reactions demanding high efficiency and volatile byproducts, agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often preferred, albeit at a higher cost. The suitability of this compound will be evaluated within this context.
Comparison of Silylating Agents: A Quantitative Overview
To facilitate a clear comparison, the following table summarizes the key performance indicators and cost considerations for this compound and its common alternatives. The data presented is collated from various sources and should be considered in the context of specific reaction requirements and scale.
| Silylating Agent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Byproducts | Relative Reactivity | Indicative Price (Lab-Scale) | Bulk Price Indication |
| This compound (BTMSM) | 160.40 | 133-134 | Methane (B114726) (after deprotonation and reaction) | Moderate | ~$22/5g[1] | Request Quote |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 57 | HCl | High (often requires a base) | ~$0.50/mL[2] | Low |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 203.43 | 71-73 (at 35 mmHg) | Acetamide | High | ~$2.80/mL[2] | Moderate |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 257.40 | 45-50 (at 14 mmHg) | Trifluoroacetamide | Very High | ~$8.00/g[2] | High |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 199.25 | 130-132 | N-methyltrifluoroacetamide | Very High | ~$16.00/mL[2] | High |
Note: Bulk pricing is highly variable and dependent on quantity, purity, and supplier. It is recommended to request quotes from multiple suppliers for accurate cost assessment.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and scale-up of any chemical process. Below are representative methodologies for the silylation of a primary alcohol using different silylating agents.
Protocol 1: Silylation of a Primary Alcohol using this compound
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
This compound (BTMSM)
-
Strong base (e.g., n-butyllithium in hexanes)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous THF in a suitably sized reactor.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting alkoxide solution at -78 °C for 30 minutes.
-
Slowly add this compound (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.
-
Purify the crude product by fractional distillation or column chromatography as required.
Protocol 2: Silylation of a Primary Alcohol using Trimethylsilyl Chloride (TMSCl)
Objective: To protect a primary alcohol using TMSCl.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Trimethylsilyl chloride (TMSCl)
-
Tertiary amine base (e.g., triethylamine (B128534) or imidazole)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or THF)
-
Water
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reactor under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and the tertiary amine base (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCl (1.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by TLC or GC.
-
After the reaction is complete, quench with water.
-
Separate the organic layer and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the silyl ether.
-
Purify by distillation if necessary.
Visualization of Key Processes
To better understand the decision-making process and the chemical transformation involved, the following diagrams are provided.
Caption: Decision workflow for selecting a suitable silylating agent.
Caption: Simplified reaction pathway for alcohol silylation.
Cost-Benefit Analysis in a Large-Scale Context
Cost:
-
Alternative Agents: TMSCl is by far the most economical option, making it attractive for large-scale processes where cost is a primary driver.[2] BSA offers a balance of reactivity and cost, while BSTFA and MSTFA are generally reserved for applications where their high reactivity and volatile byproducts justify the higher expense.[2]
Benefits of this compound:
-
Potential for Specific Reactivity: The unique structure of BTMSM, with two silyl groups attached to a central carbon, may offer different reactivity profiles or selectivities in certain complex syntheses, although this is not extensively documented in the context of large-scale production.
-
Byproduct Profile: The generation of methane as a byproduct after deprotonation and reaction could be an advantage in some cases, as it is a volatile gas that is easily removed from the reaction mixture. However, this also introduces safety considerations related to handling a flammable gas.
Drawbacks of this compound:
-
Requirement for Strong Base: The use of BTMSM for silylating alcohols typically requires a strong, pyrophoric base like n-butyllithium, which presents significant safety and handling challenges on a large scale. This adds to the overall process cost and complexity.
-
Limited Industrial Precedent: The lack of extensive case studies and established large-scale processes using BTMSM means that its adoption would require significant process development and validation, adding to the initial investment and risk.
Comparison with Alternatives in an Industrial Setting:
-
TMSCl: The generation of corrosive HCl is a major drawback, necessitating the use of a base and corrosion-resistant equipment. However, the low cost and high reactivity often outweigh these concerns in well-established processes.
-
BSA: Produces neutral and volatile byproducts, simplifying workup procedures.[3][4] It is a strong silylating agent suitable for a wide range of substrates.[3] Its moderate cost makes it a viable alternative to TMSCl when milder reaction conditions are required.
-
BSTFA/MSTFA: These reagents are highly reactive and produce very volatile byproducts, making them ideal for sensitive substrates and applications requiring high purity with minimal workup.[2] However, their high cost generally limits their use to high-value products or smaller-scale syntheses.
Conclusion
For large-scale synthesis, this compound does not currently present a compelling general-purpose alternative to more established silylating agents like TMSCl and BSA from a cost-benefit perspective. The high cost, coupled with the need for strong, hazardous bases for activation, limits its practical application in industrial settings. While it may have niche applications where its specific reactivity is advantageous, these are not well-documented for large-scale processes.
For cost-driven, large-scale syntheses, trimethylsilyl chloride (TMSCl) , despite its corrosive byproduct, remains the reagent of choice due to its low price and high reactivity. When milder conditions and cleaner reaction profiles are necessary, N,O-Bis(trimethylsilyl)acetamide (BSA) offers an excellent balance of performance and cost. The decision to use a more specialized and expensive reagent like this compound would require a clear and significant advantage in terms of yield, purity, or process simplification for a specific, high-value target molecule that cannot be achieved with more conventional reagents. Researchers and process chemists should carefully evaluate these factors when selecting a silylating agent for any new large-scale synthesis.
References
A Spectroscopic Comparison of Bis(trimethylsilyl)methane and Its Derivatives
This guide provides a comparative analysis of the spectroscopic properties of bis(trimethylsilyl)methane and its derivatives. The information is intended for researchers, scientists, and professionals in drug development who utilize these organosilicon compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), offering insights into their structural characterization.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound and its selected derivatives.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) [ppm] |
| This compound | ¹H | ~0.0 (s, 18H, Si(CH₃)₃), ~-0.2 (s, 2H, CH₂) |
| ¹³C | Not readily available | |
| ²⁹Si | Not readily available | |
| Tris(trimethylsilyl)methane | ¹H | Not readily available |
| ¹³C | Not readily available | |
| ²⁹Si | Not readily available | |
| Chlorothis compound | ¹H | Not readily available |
| ¹³C | Not readily available | |
| Bromothis compound | ¹H | Not readily available |
| ¹³C | Not readily available |
Table 2: Infrared (IR) and Raman Spectroscopic Data
| Compound | Technique | Key Vibrational Bands (cm⁻¹) | Assignment |
| This compound | IR | ~2950, ~2890, ~1250, ~840 | C-H stretch, Si-CH₃ stretch, Si-C stretch |
| Raman | Not readily available | ||
| Tris(trimethylsilyl)methane | IR | Not readily available | |
| Chlorothis compound | IR | Not readily available | |
| Bromothis compound | IR | Not readily available |
Note: IR and Raman data for these compounds are not extensively reported in easily accessible formats. The provided data for this compound is based on typical vibrational modes for similar organosilicon compounds.
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| This compound | EI | 145 [M-CH₃]⁺, 73 [Si(CH₃)₃]⁺ |
| Tris(trimethylsilyl)methane | EI | 217 [M-CH₃]⁺, 73 [Si(CH₃)₃]⁺ |
| Chlorothis compound | EI | Not readily available |
| Bromothis compound | EI | Not readily available |
Note: Mass spectrometry data is based on electron ionization (EI), and the fragmentation patterns are characteristic of trimethylsilyl (B98337) groups.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives. Specific parameters may need to be optimized for individual instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The solution should be homogeneous and free of particulate matter. For air- or moisture-sensitive compounds, sample preparation should be carried out in a glovebox under an inert atmosphere.
-
Instrumentation : Utilize a high-resolution NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : Acquire spectra using a standard single-pulse experiment.
-
¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence to enhance signal-to-noise.
-
²⁹Si NMR : Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized pulse sequences such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance sensitivity.
-
-
Referencing : Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm for ¹H and ¹³C NMR.
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation :
-
IR (ATR) : For liquid samples, a small drop can be placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
IR (Transmission) : A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Raman : Liquid samples can be analyzed in a glass vial or NMR tube. For air-sensitive samples, sealed containers should be used.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition : Acquire spectra over the desired spectral range (typically 4000-400 cm⁻¹ for IR). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds like this compound and its derivatives, Gas Chromatography (GC) is a suitable method for sample introduction and separation.
-
Instrumentation : A GC system coupled to a mass spectrometer (GC-MS) is typically used.
-
GC Parameters :
-
Column : A non-polar capillary column (e.g., DB-5ms) is often used.
-
Injector Temperature : Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Temperature Program : A temperature ramp is programmed to separate the components of a mixture. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
-
-
MS Parameters :
-
Ionization : Electron Ionization (EI) at 70 eV is commonly used to generate reproducible fragmentation patterns.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.
Safety Operating Guide
Navigating the Safe Disposal of Bis(trimethylsilyl)methane: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of bis(trimethylsilyl)methane, a highly flammable and irritating compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Key Safety and Handling Information
This compound is a colorless liquid that is classified as a highly flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and storage is essential.
Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[3][4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4] In situations where exposure limits may be exceeded, a NIOSH/MSHA approved respirator is recommended.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.[3][5]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][3][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][4]
-
Keep it separate from incompatible materials such as oxidizing agents.[3]
Quantitative Data Summary
For quick reference, the table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 2117-28-4 | [1][7] |
| Molecular Formula | C7H20Si2 | [8] |
| Molecular Weight | 160.40 g/mol | [7] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 133-134 °C | [9] |
| Melting Point | -71 °C | [9] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [7] |
| Density | 0.751 g/mL at 25 °C | [9] |
| Solubility in water | Insoluble | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2] Always consult and adhere to your institution's specific waste disposal guidelines, in addition to local, regional, and national regulations.[1]
Experimental Protocol for Neutralization (for small spills):
This protocol is intended for small quantities of this compound that may be spilled. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Ensure Safety: Before addressing a spill, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Ensure the area is well-ventilated.[4]
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3] Do not use combustible materials like paper towels.
-
Collect the Material: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[3][4]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.
-
Waste Disposal: The container with the absorbed this compound and any contaminated cleaning materials must be sealed, properly labeled as "Hazardous Waste: this compound," and transferred to your institution's designated hazardous waste storage area for pickup by a licensed disposal company.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 2117-28-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. This compound 97 2117-28-4 [sigmaaldrich.com]
- 8. This compound | C7H20Si2 | CID 75029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 2117-28-4 [m.chemicalbook.com]
Essential Safety and Logistical Information for Handling Bis(trimethylsilyl)methane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and the integrity of experimental outcomes. This document provides crucial procedural guidance for the use of Bis(trimethylsilyl)methane, a highly flammable and reactive compound. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Face Shield | To be worn in conjunction with safety goggles. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile rubber gloves.[4] | Prevents skin contact, which can cause irritation.[2][3] Inspect gloves for degradation or punctures before use. |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing.[1] | Protects skin and personal clothing from splashes and spills.[1] |
| Protective Clothing | Appropriate protective clothing to prevent skin exposure.[5] | Offers comprehensive body protection. | |
| Respiratory Protection | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5] Use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator where inhalation exposure may occur.[4] | Protects against inhalation of vapors which may cause respiratory tract irritation.[2][5] |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
1. Preparation:
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Confirm the fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing this compound to the work area.
-
Ground and bond all containers and equipment when transferring the material to prevent static discharge.[5]
2. Handling:
-
Use only non-sparking tools.[1]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Keep the container tightly closed when not in use.[5]
-
Avoid ingestion and inhalation.[5]
-
Wash hands thoroughly after handling.[5]
3. Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[5]
-
The storage area should be designated as a "Flammables-area".[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][6]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[6]
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, properly labeled, and sealed hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
2. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[6]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[6]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Do not empty into drains or release into the environment.[2][6] Empty containers retain product residue and can be dangerous.[5][6]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. gelest.com [gelest.com]
- 5. This compound(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
